2-Amino-6-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIAVSZFIQWYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314610 | |
| Record name | 2-Amino-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53981-25-2 | |
| Record name | 2-Amino-6-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53981-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Safety and Hazard Profile of 2-Amino-6-fluorophenol
This guide provides a comprehensive overview of the safety and hazard information for 2-Amino-6-fluorophenol (CAS No: 53981-25-2), a crucial intermediate in pharmaceutical and chemical synthesis. Adherence to rigorous safety protocols is paramount when handling this compound to mitigate risks to personnel and the environment. This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of toxicological data, handling procedures, and emergency response protocols grounded in established safety science.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic compound.[1] Its physical state is typically a solid powder.[2] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 53981-25-2 | [2][3] |
| Molecular Formula | C₆H₆FNO | [1][2] |
| Molecular Weight | 127.12 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Synonyms | 6-Fluoro-2-aminophenol, 3-Fluoro-2-hydroxyaniline | [1][2][3] |
| Boiling Point | 215.7°C at 760 mmHg | |
| InChI Key | MDIAVSZFIQWYST-UHFFFAOYSA-N | [2] |
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its acute toxicity and irritant properties.[1][2]
The signal word for this chemical is "Warning" or "Danger" , depending on the supplier and concentration.[1]
GHS Pictograms
Caption: GHS Pictograms for this compound.
Hazard Statements (H-Statements)
The GHS classification indicates that this compound poses multiple health risks.[1][2]
| Code | Hazard Statement |
| H331 | Toxic if inhaled. |
| H302 | Harmful if swallowed.[1][2] |
| H312 | Harmful in contact with skin.[1][2] |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[1][2] |
Precautionary Statements (P-Statements)
These statements outline the required measures to minimize or prevent adverse effects resulting from exposure.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] |
| P270 | Do not eat, drink or smoke when using this product.[2][4] |
| P271 | Use only outdoors or in a well-ventilated area.[2][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| P405 | Store locked up.[1][4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2][4] |
Toxicological Profile: A Mechanistic Perspective
The toxicological profile of this compound necessitates stringent exposure controls. The presence of the amino and fluoro groups on the phenol ring influences its reactivity and metabolic fate, contributing to its hazardous properties.
-
Acute Toxicity : The compound is classified as harmful or toxic via oral, dermal, and inhalation routes.[1][2] This multi-route toxicity implies rapid absorption into the systemic circulation. The primary concern is systemic toxicity following exposure, which underscores the need for comprehensive personal protective equipment (PPE).
-
Skin and Eye Irritation : As a phenolic compound, it can denature proteins, leading to irritation upon contact with skin and mucous membranes.[1][2] The "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) classifications demand the mandatory use of appropriate gloves and safety glasses or goggles.[1][2]
-
Respiratory Irritation : The H335 statement, "May cause respiratory irritation," indicates that inhalation of the dust can lead to irritation of the respiratory tract.[1][2] This is a critical consideration, mandating that all weighing and transfer operations be conducted in a certified chemical fume hood or a ventilated enclosure to prevent aerosolization and inhalation.
Safe Handling and Storage Protocols
A self-validating safety system for handling this compound involves a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.
Experimental Workflow: From Receipt to Use
Caption: Recommended workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Engineering Controls : All manipulations of solid this compound that could generate dust must be performed within a properly functioning chemical fume hood or a powder containment hood. The causality is clear: preventing inhalation is the most effective way to mitigate the risk of respiratory irritation and systemic toxicity.[4]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection : Use chemical safety goggles.
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities, consider an impervious apron.
-
-
Hygiene Measures : After handling, wash hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory.[4]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures range from -20°C to 8°C.[2] It should be stored away from incompatible materials such as strong oxidizing agents. Protect from light.
Emergency Response Procedures
Rapid and correct response to an exposure is critical.
Emergency Response Decision Tree
Caption: Decision tree for emergency first-aid procedures.
First-Aid Measures
-
Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
-
Skin Contact : In case of skin contact, take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[5] If irritation persists, consult a physician.
-
Eye Contact : If the chemical comes into contact with the eyes, rinse cautiously with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion : If swallowed, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[4][5]
Transportation and Disposal
Proper transportation and disposal are regulated to prevent harm to the public and the environment.
-
Transportation : this compound is classified as a toxic solid for transport.
-
Disposal : Disposal of this compound and its containers must be done in accordance with federal, state, and local regulations. It should be treated as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[5]
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The Strategic Introduction of Fluorine: A Technical Guide to the Core Characteristics of Fluorinated Aminophenols
This guide provides an in-depth exploration of the key characteristics of fluorinated aminophenols, a class of molecules gaining increasing traction in pharmaceutical and materials science. By strategically incorporating fluorine atoms into the aminophenol scaffold, researchers can unlock a suite of advantageous properties, leading to enhanced molecular performance. This document will elucidate the fundamental principles behind these improvements, offering a technical resource for researchers, scientists, and drug development professionals.
The Rationale for Fluorination of the Aminophenol Scaffold
Aminophenols are versatile building blocks in organic synthesis, featuring both a nucleophilic amino group and a phenolic hydroxyl group. This duality makes them valuable precursors for a wide range of chemical entities, including pharmaceuticals, dyes, and photographic developers. However, the inherent properties of the basic aminophenol structure can present limitations in certain applications, particularly in drug discovery. These can include suboptimal metabolic stability, undesirable basicity (pKa), and inadequate lipophilicity for effective membrane permeation.
The introduction of fluorine, the most electronegative element, offers a powerful strategy to modulate these properties in a predictable manner. The unique electronic and steric characteristics of fluorine can profoundly influence the physicochemical and pharmacological profile of the parent aminophenol molecule. This guide will delve into the specific consequences of this "fluorine editing," a now-prevalent protocol in drug-candidate optimization.[1]
Synthetic Pathways to Fluorinated Aminophenols
The synthesis of fluorinated aminophenols can be broadly approached in two ways: by incorporating fluorine into an existing aminophenol structure or by building the molecule from fluorinated precursors. The choice of method depends on the desired position and number of fluorine atoms, as well as the overall complexity of the target molecule.
Synthesis from Fluorinated Precursors
A common and effective strategy involves the reduction of a fluorinated nitrophenol. This method provides a direct route to the desired aminophenol with the fluorine atom already in place.
Experimental Protocol: Synthesis of 4-Amino-2-fluorophenol
-
Nitration: Begin with a suitable fluorinated phenol and introduce a nitro group.
-
Reduction: The fluorinated nitrophenol is then reduced to the corresponding aminophenol. A variety of reducing agents can be employed.
-
Method A (Catalytic Hydrogenation): Dissolve the fluorinated nitrobenzene derivative in ethanol. Add a catalytic amount of 10% palladium on carbon. The reaction mixture is stirred under a hydrogen atmosphere at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[2]
-
Method B (Metal-Mediated Reduction): To a round-bottom flask, add tin and the fluorinated phenol precursor. Subsequently, add water and concentrated hydrochloric acid. The solution is heated under reflux. After cooling, the reaction is quenched with a sodium hydroxide solution, and the product is extracted with an organic solvent like ethyl acetate.[2]
-
-
Purification: The crude product is then purified, typically by filtration through silica gel and concentration under reduced pressure, to yield the target fluorinated aminophenol.[2]
Synthesis of Trifluoromethylated Aminophenols
The introduction of a trifluoromethyl (CF3) group can be achieved through various methods, often involving specialized reagents. The Ruppert-Prakash reagent (TMSCF3) is a widely used source for nucleophilic trifluoromethylation.[3][4] While direct trifluoromethylation of aminophenols can be challenging, building the molecule from trifluoromethylated synthons is a common approach.
Key Physicochemical Characteristics Modulated by Fluorination
The introduction of fluorine into the aminophenol ring has profound and predictable effects on its key physicochemical properties. Understanding these shifts is crucial for the rational design of molecules with tailored characteristics.
Modulation of Acidity and Basicity (pKa)
Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. This effect significantly influences the pKa of both the amino and hydroxyl groups on the aminophenol ring.
-
Decreased Basicity of the Amino Group: The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom of the amino group. This makes the lone pair of electrons less available to accept a proton, thereby decreasing the basicity (lowering the pKa of the conjugate acid).[5]
-
Increased Acidity of the Hydroxyl Group: Conversely, the inductive effect of fluorine helps to stabilize the phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization facilitates the release of the proton, leading to an increase in the acidity of the phenolic hydroxyl group (lowering its pKa).[5]
This modulation of pKa is a critical tool in drug design, as it can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[6]
| Compound | Functional Group | pKa |
| 4-Aminophenol | Amino (conjugate acid) | 5.48 |
| 4-Aminophenol | Hydroxyl | 10.46 |
| 2-Aminophenol | Amino (conjugate acid) | ~4-5.5 |
| 2-Aminophenol | Hydroxyl | ~8.75 |
| Fluorinated Analogs | Amino (conjugate acid) | Generally Lower |
| Fluorinated Analogs | Hydroxyl | Generally Lower |
| Note: Specific pKa values for fluorinated aminophenols can vary significantly depending on the position and number of fluorine substituents. The table provides a general trend based on the known pKa values of parent aminophenols and the established effects of fluorination.[7][8][9] |
Impact on Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is complex and not always straightforward.
While it is a common misconception that fluorination universally increases lipophilicity, the reality is more nuanced. The substitution of a hydrogen atom with a fluorine atom can lead to an increase in lipophilicity, but the magnitude of this change is highly dependent on the molecular context.[10] In some cases, particularly with multiple fluorine substitutions, the introduction of fluorine can lead to a decrease in LogP.[11] The overall effect on LogP is a result of the interplay between the increased molecular volume and the altered electronic environment.[12]
The following diagram illustrates the decision-making process for incorporating fluorine to modulate physicochemical properties.
Caption: Decision workflow for fluorination of aminophenols.
Pharmacological Implications of Fluorination
The alterations in physicochemical properties induced by fluorination have significant downstream effects on the pharmacological profile of aminophenols.
Enhanced Metabolic Stability
One of the most compelling reasons to introduce fluorine into a drug candidate is to enhance its metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, medicinal chemists can effectively block oxidative metabolism at that position, leading to a longer biological half-life and improved pharmacokinetic profile.[13]
However, it is important to note that metabolism can still occur at other positions on the molecule. In some cases, metabolism at a carbon atom adjacent to a fluorine-substituted carbon can lead to the elimination of fluorine.[14]
Altered Binding Affinity and Selectivity
The introduction of fluorine can also influence a molecule's binding affinity and selectivity for its biological target. This can occur through several mechanisms:
-
Conformational Control: Fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to a target protein.[5][10]
-
Modified Hydrogen Bonding: The electron-withdrawing nature of fluorine can alter the hydrogen-bonding capabilities of nearby functional groups, potentially leading to stronger or weaker interactions with the target.[6]
-
Direct Interactions: The fluorine atom itself can participate in favorable interactions within a protein binding pocket, such as dipole-dipole or orthogonal multipolar interactions.
Analytical Characterization: The Power of ¹⁹F NMR
The characterization of fluorinated aminophenols is greatly facilitated by the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR offers several distinct advantages for the analysis of these compounds:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR experiments.[15]
-
Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a very wide chemical shift range, which minimizes signal overlap and allows for the clear resolution of signals from different fluorine atoms within a molecule.[15][16]
-
Sensitivity to the Local Chemical Environment: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment. This makes ¹⁹F NMR an excellent tool for probing subtle changes in molecular structure and conformation, as well as for studying binding interactions with proteins.[16][17]
Caption: Workflow for the analysis of fluorinated aminophenols using ¹⁹F NMR.
Applications in Drug Development and as Research Tools
The unique properties of fluorinated aminophenols make them valuable in several areas of research and development.
-
Medicinal Chemistry: As discussed extensively, fluorinated aminophenols are key intermediates in the synthesis of drug candidates with improved ADME properties.[2] They are found in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[6]
-
pH-Sensitive Probes: Fluorinated o-aminophenol derivatives have been developed as pH-sensitive probes for measuring intracellular pH. The ¹⁹F NMR chemical shift of these compounds is sensitive to pH, allowing for non-invasive monitoring of cellular environments.[18]
-
¹⁸F Radiotracers for PET Imaging: The incorporation of the positron-emitting isotope ¹⁸F into aminophenol-based structures allows for their use as radiotracers in Positron Emission Tomography (PET) imaging. This is a powerful tool in drug discovery for studying the in vivo distribution and target engagement of drug candidates.
Toxicological Considerations
While fluorination can bestow many beneficial properties, it is essential to consider the potential toxicological implications. The toxicity of fluorinated compounds is highly structure-dependent.
-
Metabolism to Toxic Species: In some cases, the metabolism of fluorinated compounds can lead to the formation of toxic metabolites. For example, the metabolism of some fluoroamines can yield fluoroacetic acid, a potent inhibitor of the Krebs cycle.[5]
-
Toxicity of the Parent Aminophenol: It is also important to consider the inherent toxicity of the aminophenol scaffold itself. Phenols, in general, can be toxic, and their exposure can lead to a range of adverse effects.[19] The toxicity of specific fluorinated aminophenols must be evaluated on a case-by-case basis.[20]
Conclusion and Future Perspectives
Fluorinated aminophenols represent a powerful and versatile class of molecules with significant potential in drug discovery and other areas of chemical science. The strategic incorporation of fluorine allows for the fine-tuning of key physicochemical and pharmacological properties, leading to molecules with enhanced performance. As synthetic methodologies for fluorination continue to advance, we can expect to see an even greater proliferation of these valuable compounds in the development of new therapeutics and advanced materials. A thorough understanding of the principles outlined in this guide will be essential for researchers seeking to harness the full potential of the "fluorine effect" in their own work.
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An In-Depth Technical Guide to 2-Amino-6-fluorophenol: A Key Intermediate in Modern Synthesis
This guide provides an in-depth exploration of 2-Amino-6-fluorophenol, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's synthesis, properties, and strategic applications, grounded in established scientific principles and field-proven insights.
Core Properties and Molecular Architecture
This compound (CAS: 53981-25-2) is a trifunctional aromatic compound whose value is derived from the specific ortho-relationship of its amino, fluoro, and hydroxyl groups.[1] This precise arrangement provides a unique combination of steric and electronic properties, making it a highly sought-after building block in synthetic chemistry.
The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which modulates the pKa of the adjacent phenolic proton and the nucleophilicity of the amino group. This electronic influence is critical for tuning the reactivity and ultimate biological activity of derivative molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53981-25-2 | [1] |
| Molecular Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Fluoro-2-aminophenol, 3-Fluoro-2-hydroxyaniline | [1] |
| Physical Form | Solid, Powder | |
| Purity | ≥97% (Typical) | |
| Boiling Point | ~140 °C | |
| SMILES | C1=CC(=C(C(=C1)F)O)N | [1] |
| InChI Key | MDIAVSZFIQWYST-UHFFFAOYSA-N | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis and Mechanistic Insight
The most direct and industrially scalable synthesis of this compound involves the catalytic reduction of its nitro precursor, 2-fluoro-6-nitrophenol. This transformation is a cornerstone of industrial chemistry for producing anilines from nitroaromatics.
Causality of Method Selection:
-
High Selectivity: Catalytic hydrogenation is highly selective for the reduction of the nitro group, leaving other functional groups like the phenol and the carbon-fluorine bond intact under controlled conditions.
-
Efficiency and Yield: This method typically proceeds with high conversion rates and yields, minimizing the formation of byproducts.[2][3]
-
Green Chemistry Principles: The use of a recyclable catalyst (like Palladium on carbon) and hydrogen as a reductant results in water as the primary byproduct, aligning with green chemistry principles.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative, self-validating system based on established chemical principles for nitro group reduction.[2][4] Researchers must adapt it based on available equipment and perform appropriate safety assessments.
-
Vessel Preparation: To a hydrogenation-rated pressure vessel, add 2-fluoro-6-nitrophenol (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 volumes). Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel. Purge the system multiple times with hydrogen gas (H₂). Pressurize the vessel with H₂ to the target pressure (e.g., 50-100 psi) and begin vigorous stirring. If necessary, gently heat the mixture to 40-60°C to increase the reaction rate.
-
Reaction Monitoring (Self-Validation): The reaction progress is monitored by observing the cessation of hydrogen uptake. For validation, periodically and safely take aliquots to analyze by Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting material. The disappearance of the yellow color associated with the nitrophenol is also a strong indicator of reaction completion.[4]
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure full recovery of the product.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure (rotary evaporation). The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography to yield pure this compound.
Strategic Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of this compound makes it an exceptionally versatile scaffold for building complex molecular architectures, particularly in the development of kinase inhibitors.[5] Kinase inhibitors are a major class of targeted cancer therapies, and their design often relies on building blocks that can form specific hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of the target kinase.[6][7]
-
The Amino Group (NH₂): Serves as a primary nucleophile or a hydrogen bond donor. It is commonly used for amide bond formation, sulfonamide synthesis, or as an anchor point for building heterocyclic rings.
-
The Hydroxyl Group (OH): Acts as a key hydrogen bond donor/acceptor. It can be alkylated to form ethers or used as a handle for cyclization reactions to form oxygen-containing heterocycles like benzoxazines.
-
The Fluorine Atom (F): The strategic placement of fluorine can significantly enhance a drug candidate's profile by:
-
Improving Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism.
-
Increasing Binding Affinity: Fluorine can engage in favorable electrostatic or hydrogen bonding interactions with the target protein.
-
Modulating Lipophilicity: This affects the compound's solubility, cell permeability, and overall pharmacokinetic properties.
-
Related structures like 2,6-difluoroaniline have been explicitly used in the synthesis of inhibitors for p38α kinase, a key target in inflammatory diseases. This precedent highlights the utility of the 2,6-disubstituted aniline scaffold, a core feature of this compound, in modern drug discovery.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. While detailed spectra are best sourced from dedicated databases, the expected signatures can be predicted.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons, as well as broad, exchangeable singlets for the -NH₂ and -OH protons. The coupling patterns of the aromatic protons would be complex due to splitting from both adjacent protons and the fluorine atom.
-
¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable, providing definitive structural information.[8] Computational studies on the parent 2-aminophenol confirm the presence of 6 distinct carbon signals, which is consistent with this structure.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands for the O-H and N-H stretches, typically in the 3200-3500 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be prominent. The C-F bond gives a characteristic strong absorption in the 1000-1300 cm⁻¹ region.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment.[1]
Table 2: GHS Hazard and Precautionary Information
| Classification | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Acute Toxicity & Irritation | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C under an inert atmosphere to prevent oxidation.
-
Transportation: Classified as a toxic solid. The proper shipping name is "TOXIC SOLIDS, ORGANIC, N.O.S." with a transport hazard class of 6.1 and packaging group III.
Conclusion
This compound stands out as a high-value chemical intermediate due to the unique and powerful interplay of its three functional groups. The strategic placement of the amino, hydroxyl, and fluoro substituents provides a pre-organized scaffold that is ideally suited for the synthesis of complex, biologically active molecules, particularly in the field of kinase inhibitors. Its well-defined synthesis and versatile reactivity ensure its continued importance for researchers and scientists dedicated to advancing medicinal chemistry and drug discovery.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Ganin, A., et al. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Retrieved from [Link]
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George, A., Thomas, P. V., & Kumar, D. D. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. American Institute of Chemists. Retrieved from [Link]
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O'Shea, K. L., & O'Shea, D. F. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Retrieved from [Link]
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MDPI. (2024). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. Retrieved from [Link]
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ResearchGate. (2025). Computational studies on the IR and NMR spectra of 2-aminophenol | Request PDF. Retrieved from [Link]
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European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Retrieved from [Link]
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International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from [Link]
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MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
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Commercial availability and purity of 2-Amino-6-fluorophenol
An In-depth Technical Guide to the Commercial Availability and Purity of 2-Amino-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a critical chemical intermediate whose utility in pharmaceutical synthesis and materials science is directly proportional to its purity. This guide provides an in-depth analysis of its commercial landscape, prevailing purity standards, and the rigorous analytical methodologies required for its qualification. We delve into the practical considerations for sourcing this compound, from identifying reliable suppliers to understanding the nuances of impurity profiling. Detailed protocols, including a validated High-Performance Liquid Chromatography (HPLC) method, are presented to equip researchers with the tools necessary to ensure the integrity of their starting materials, thereby safeguarding the validity and reproducibility of their research and development efforts.
Introduction to this compound: A Key Building Block
This compound, identified by CAS number 53981-25-2, is an aromatic organic compound with the molecular formula C₆H₆FNO.[1] Its structure, featuring an aniline and a phenol moiety with a fluorine substituent, makes it a versatile and highly valuable building block in organic synthesis. The strategic placement of the amino, hydroxyl, and fluoro groups allows for a multitude of chemical transformations, making it a precursor for complex molecular architectures.[2]
The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] Consequently, fluorinated intermediates like this compound are of significant interest to medicinal chemists for the synthesis of novel active pharmaceutical ingredients (APIs).[2][4] Its application demands a thorough understanding of its commercial availability and, most critically, its purity profile.
Commercial Availability and Sourcing Strategy
This compound is readily available from a variety of chemical suppliers who cater to different scales, from research and development (R&D) quantities (grams) to bulk manufacturing (kilograms). Navigating these suppliers requires careful consideration of not just price, but also purity, documentation, and supply chain reliability.
Key Sourcing Considerations:
-
Grade and Purity: Suppliers typically offer multiple grades with purities ranging from 95% to over 97%.[5][6] For early-stage research, a lower purity might be acceptable, but for later-stage development and GMP-regulated processes, high-purity material (>98%) is essential.
-
Certificate of Analysis (CoA): Always request a batch-specific CoA. This document provides critical information on the purity as determined by a specific analytical method (usually HPLC or GC), moisture content, and appearance.
-
Supplier Reliability: Established suppliers often provide more consistent quality and better documentation, which is crucial for reproducible research and regulatory submissions.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | CAS Number | Advertised Purity | Typical Scale |
|---|---|---|---|
| Sigma-Aldrich | 53981-25-2 | 95% - 97% | Grams[5] |
| Thermo Scientific Chemicals | 53981-25-2 | 97% | Grams[6] |
| BOC Sciences | 53981-25-2 | 95% | Grams to Kilograms[] |
| ChemScene LLC | 53981-25-2 | 95% | Grams |
Purity Specifications and Impurity Profiling
The purity of a starting material like this compound is a cornerstone of scientific integrity. Impurities can lead to unforeseen side reactions, lower yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. In a pharmaceutical context, impurities can impact the safety and efficacy of the final drug product.
Common Potential Impurities: While a definitive, published impurity profile for this compound is not readily available, we can infer potential contaminants based on common synthetic routes and the degradation pathways of analogous compounds.
-
Isomeric Impurities: Positional isomers (e.g., 2-Amino-4-fluorophenol, 4-Amino-2-fluorophenol) may arise during synthesis.
-
Starting Material Residues: Unreacted precursors from the synthesis process can persist in the final product.
-
Oxidation Products: Aminophenols can be susceptible to oxidation, leading to colored impurities and degradation of the material.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate) may be present.[8]
-
Inorganic Salts: Chlorides, sulfates, and other ions may be present as byproducts of the synthesis or purification process.[9]
The acceptable level for such impurities is dictated by the specific application. Regulatory bodies like the ICH and FDA have stringent guidelines for impurity levels in APIs, which translates to a need for high-purity starting materials.[10]
Analytical Methodologies for Quality Control
A multi-faceted analytical approach is required to confirm the identity, quantify the purity (assay), and profile the impurities of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in reverse-phase mode, is the gold standard for determining the purity and impurity profile of non-volatile organic compounds like this compound. The method separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[10]
Experimental Protocol: Purity Determination by RP-HPLC
This protocol is a robust starting point for the quality control analysis of this compound, adapted from compendial methods for similar aminophenol compounds.[10]
-
Instrumentation:
-
HPLC system with a UV-Vis detector and autosampler.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Water:Acetonitrile:Acetic Acid (70:30:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve in 100 mL of diluent.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability (checking for retention time consistency and peak area repeatability).
-
Inject the sample solution.
-
Run time should be sufficient to elute the main peak and any late-eluting impurities.
-
-
Calculation:
-
Calculate the purity of the sample by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
Spectroscopic and Other Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound, ensuring it is the correct isomer and providing a qualitative assessment of purity.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), this technique is powerful for identifying unknown impurities by providing accurate mass information.[11]
-
Acid-Base Titration: While less common for routine purity analysis in R&D, titration can be a simple and cost-effective method for determining the overall assay (percentage content) of the material, especially in a manufacturing setting.[12]
Conclusion: A Practical Summary for the Bench Scientist
The quality of this compound is a non-negotiable prerequisite for its successful application in research and drug development. This guide emphasizes a systematic approach to sourcing and qualification. Researchers must partner with reputable suppliers, demand comprehensive Certificates of Analysis, and, where necessary, perform independent verification of purity using a robust analytical method like the HPLC protocol detailed herein. By treating starting material qualification with rigor and diligence, scientists can build a foundation of trust in their experimental results, accelerating the path from discovery to innovation.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643562, this compound. Retrieved from [Link]
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Kajay Remedies Pvt Ltd. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. Retrieved from [Link]
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- Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
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Isanbor, C., & O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
- Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 7(10), 4153-58.
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European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]
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Digital Commons @ NJIT. (1960). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Retrieved from [Link]
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MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4455. Retrieved from [Link]
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ResearchGate. (2005). Impurity profile of amino acids?. Retrieved from [Link]
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MDPI. (2022). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. International Journal of Molecular Sciences, 23(19), 11929. Retrieved from [Link]
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Methodological & Application
Palladium-catalyzed reduction for 2-Amino-6-fluorophenol synthesis
An Application Guide to the Synthesis of 2-Amino-6-fluorophenol via Palladium-Catalyzed Reduction
Authored by: A Senior Application Scientist
Publication Date: January 24, 2026
Foreword: The Strategic Importance of Fluorinated Aminophenols
In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing metabolic stability, binding affinity, and lipophilicity.[1] Among these valuable fluorinated building blocks, this compound stands out as a critical intermediate. Its unique substitution pattern, featuring adjacent amino and hydroxyl groups, offers versatile handles for constructing complex molecular architectures found in pharmaceuticals and advanced agrochemicals.[2]
This technical guide provides an in-depth exploration of a robust and widely adopted method for the synthesis of this compound: the palladium-catalyzed reduction of its nitro precursor, 2-Nitro-6-fluorophenol. This process is favored for its efficiency, high yields, and operational simplicity, making it a cornerstone reaction in medicinal and process chemistry.[3][4] We will delve into the mechanistic underpinnings of this catalytic system, provide a field-proven experimental protocol, and address critical safety and operational considerations to ensure successful and reproducible outcomes.
The Catalytic System: Mechanism and Rationale
The conversion of an aromatic nitro group to an amine via catalytic hydrogenation is a classic and powerful transformation in organic synthesis. The use of palladium on a carbon support (Pd/C) is often the method of choice for this reduction due to its exceptional efficiency and selectivity.[3]
The Rationale for Palladium on Carbon (Pd/C)
-
High Catalytic Activity: Palladium is highly effective at activating molecular hydrogen (H₂) and facilitating its addition across the N=O bonds of the nitro group.[4]
-
Chemoselectivity: A key advantage of the Pd/C system is its ability to selectively reduce the nitro group in the presence of other potentially reducible functional groups, a common requirement in complex molecule synthesis.[5]
-
Heterogeneous Nature: As a heterogeneous catalyst, Pd/C is easily separated from the reaction mixture by simple filtration. This simplifies product purification and allows for the potential recycling of the catalyst, aligning with principles of green chemistry.[6]
-
Broad Applicability: This catalytic system is effective for the reduction of both aromatic and aliphatic nitro compounds.[3]
The Reaction Mechanism
The precise mechanism of nitro group reduction on a palladium surface is complex, but it is generally understood to proceed through a direct pathway where the nitro compound is reduced directly to the amine without the significant accumulation of intermediates like nitrosobenzene or phenylhydroxylamine in the solution.[7]
The key steps involve:
-
Adsorption: Both the nitroaromatic compound (2-Nitro-6-fluorophenol) and the hydrogen source (H₂) are adsorbed onto the surface of the palladium catalyst.[8][9]
-
Hydrogen Activation: The palladium surface cleaves the H-H bond of molecular hydrogen, generating reactive palladium hydride species.[9][10]
-
Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated, involving a series of electron and proton transfers, ultimately yielding the corresponding amine.[5]
-
Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The overall transformation is clean and typically proceeds with high conversion and selectivity.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step protocol for the synthesis of this compound. This procedure is designed to be self-validating by incorporating critical safety checks and process controls.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2-Nitro-6-fluorophenol | Three-necked round-bottom flask (appropriate size) |
| 10% Palladium on Carbon (Pd/C), 50% wet | Magnetic stirrer and stir bar |
| Methanol (MeOH) or Ethanol (EtOH), ACS grade | Nitrogen/vacuum manifold |
| Hydrogen (H₂) gas cylinder with regulator | Hydrogen-filled balloon with needle adapter |
| Nitrogen (N₂) gas, high purity | Septa and glass stoppers |
| Celite® 545 or other filter aid | Buchner funnel and filter flask |
| Deionized Water | Rotary evaporator |
Visualized Experimental Workflow
Caption: Workflow for this compound Synthesis.
Step-by-Step Methodology
CRITICAL SAFETY NOTE: Palladium on carbon is pyrophoric, especially after use and when dry. Hydrogen gas is highly flammable and can form explosive mixtures with air.[11][12] This entire procedure must be conducted in a properly functioning chemical fume hood.[12][13]
-
Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar is assembled. One neck is fitted with a nitrogen inlet adapter, another with a rubber septum for the hydrogen balloon, and the third with a glass stopper.
-
Inerting the System: The flask is thoroughly purged with nitrogen by evacuating and back-filling three times to ensure an oxygen-free atmosphere.[11]
-
Charging the Reactants: Under a positive flow of nitrogen, dissolve 2-Nitro-6-fluorophenol (e.g., 5.0 g, 31.8 mmol) in methanol (100 mL).
-
Catalyst Addition: With vigorous stirring, carefully add 10% Pd/C (50% wet, ~0.5 g, ~5 mol% dry basis) to the solution in one portion. Causality: Adding the catalyst to the solvent under an inert atmosphere prevents potential ignition.[11]
-
Hydrogenation: Replace the nitrogen inlet with a hydrogen-filled balloon attached to a needle. Puncture the septum with the needle. Evacuate the flask headspace carefully while stirring and then allow the hydrogen from the balloon to fill the flask. Repeat this purge cycle two more times to ensure the atmosphere is primarily hydrogen.
-
Reaction Progress: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the disappearance of the starting material spot.
-
Reaction Quenching: Once the reaction is complete, carefully remove the hydrogen balloon needle and immediately begin purging the flask with nitrogen. Continue the nitrogen purge for at least 15 minutes to displace all residual hydrogen.
-
Catalyst Filtration (Critical Step): Prepare a pad of Celite® (~1 inch thick) in a Buchner funnel. Wet the pad with methanol. Under a gentle stream of nitrogen, filter the reaction mixture through the Celite® pad. Expert Tip: Never allow the catalyst on the filter cake to become dry.[14] Wash the filter cake thoroughly with additional methanol (3 x 20 mL) to recover all the product.
-
Catalyst Quenching: The wet filter cake containing the spent catalyst should be immediately transferred to a beaker and covered with water to prevent ignition upon drying.[14] It can then be stored for proper disposal or recovery.
-
Product Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound, which often appears as an off-white or light brown solid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product with high purity.
Data Summary and Optimization
The efficiency of the palladium-catalyzed reduction is influenced by several key parameters. The following table provides a summary of typical conditions and expected outcomes for nitroarene reductions, which are directly applicable to this synthesis.
| Parameter | Recommended Range | Rationale & Impact on Outcome |
| Catalyst Loading | 1-5 mol% (dry basis) | Higher loading increases reaction rate but also cost. 1-2 mol% is often sufficient for complete conversion. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Polar protic solvents like MeOH and EtOH are excellent for dissolving the substrate and facilitating the reaction. |
| Temperature | 20-40 °C | The reaction is typically exothermic. Room temperature is usually sufficient. Gentle heating can be applied to accelerate slow reactions.[15] |
| H₂ Pressure | 1 atm (balloon) - 50 psi | 1 atm is sufficient for most lab-scale reductions.[16] Higher pressure can significantly increase the reaction rate, which is useful for scaling up. |
| Reaction Time | 1-6 hours | Varies with scale, catalyst loading, and pressure. Monitor by TLC for completion. |
| Typical Yield | >95% | This method is known for its high efficiency and yields.[15][16] |
Reaction Schematic and Safety Considerations
Chemical Transformation
Caption: Palladium-catalyzed reduction of 2-Nitro-6-fluorophenol.
Mandatory Safety Protocols
-
Hydrogen Safety: Hydrogen is flammable between 4% and 75% in air. Always work in a well-ventilated fume hood and eliminate all potential ignition sources (e.g., heating mantles, static electricity).[12][17] Ensure all glassware is free of cracks.[12]
-
Catalyst Handling: Pd/C is a pyrophoric catalyst, meaning it can spontaneously ignite in air, especially when dry and containing adsorbed hydrogen.[11][17] Always handle it wet or as a slurry. Never add dry catalyst to a dry flask.
-
Inert Atmosphere: The initial purging with nitrogen is critical to remove oxygen and prevent the formation of an explosive hydrogen-oxygen mixture.[17][18] Similarly, purging with nitrogen after the reaction is essential to remove excess hydrogen before filtration.
-
Product Toxicity: The product, this compound, is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[19] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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Application Notes and Protocols: The Strategic Deployment of 2-Amino-6-fluorophenol in Next-Generation Agrochemical Development
Introduction: The Strategic Value of Fluorination and the Aminophenol Scaffold in Agrochemical Design
The relentless pursuit of enhanced agricultural productivity necessitates the development of novel, highly effective, and environmentally benign agrochemicals. Within the vast chemical space available to researchers, fluorinated organic molecules have emerged as a cornerstone of modern pesticide and herbicide design.[1][2][3][4] The introduction of fluorine into a molecular scaffold can profoundly influence its physicochemical and biological properties, often leading to increased metabolic stability, enhanced binding affinity to target enzymes, and improved transport characteristics within the plant or pest.[1][3]
This guide focuses on the untapped potential of 2-Amino-6-fluorophenol , a versatile chemical intermediate poised for significant contributions to agrochemical innovation. Its unique trifunctional architecture—a nucleophilic amino group, a reactive phenolic hydroxyl, and a strategically positioned fluorine atom—offers a wealth of synthetic possibilities for the creation of diverse and potent agrochemical candidates.[5][6] While direct literature on the agrochemical applications of this compound is nascent, its structural analogy to known agrochemical precursors, such as other halogenated aminophenols, provides a strong rationale for its exploration.[5] This document serves as a comprehensive resource for researchers, providing detailed synthetic protocols and strategic guidance for leveraging this compound in the development of novel herbicides, fungicides, and insecticides.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 53981-25-2 | |
| Molecular Formula | C6H6FNO | [6] |
| Molecular Weight | 127.12 g/mol | [7] |
| Appearance | Solid, typically a powder | [7] |
| Boiling Point | 140 °C | |
| Purity | Typically ≥97% | [7][8] |
Safety and Handling: this compound, like other aminophenols, requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[9][10][11][12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11][12] Avoid inhalation of dust and contact with skin and eyes.[11] In case of exposure, follow standard first-aid procedures and consult the material safety data sheet (MSDS).[9][10][11][12]
Synthetic Pathways: Harnessing the Reactivity of this compound
The strategic value of this compound lies in the differential reactivity of its amino and hydroxyl groups, allowing for selective modifications to build complex molecular architectures.
Workflow for Agrochemical Candidate Synthesis
Caption: Synthetic workflow from this compound to agrochemical candidates.
Protocol 1: Selective N-Acylation for Herbicide Scaffolds
Rationale: The amino group can be readily acylated to form amides, a common structural motif in various herbicides. This transformation can be achieved with high selectivity under controlled conditions.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.
Protocol 2: O-Alkylation via Williamson Ether Synthesis for Fungicide Precursors
Rationale: The phenolic hydroxyl group can be converted to an ether, a key linkage in many fungicidal compounds. The Williamson ether synthesis is a robust and widely applicable method for this transformation.[13]
Step-by-Step Protocol:
-
Deprotonation: In a suitable flask, suspend a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, use with caution) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Phenol Addition: Add this compound (1.0 eq) to the suspension and stir at room temperature until deprotonation is complete (evolution of H₂ gas ceases if using NaH).
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, substituted alkyl iodide) (1.1 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor its progress by TLC.[13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry it, and concentrate it. Purify the resulting ether by column chromatography or recrystallization.[13]
Proposed Applications in Agrochemical Development
The derivatives of this compound can be strategically designed to target various biological pathways in weeds, fungi, and insects.
Herbicidal Applications
Derivatives of this compound can be explored as inhibitors of essential plant enzymes. For instance, N-acylated derivatives could be designed to mimic the natural substrates of enzymes involved in amino acid biosynthesis.[14]
Example Target: Protoporphyrinogen oxidase (PPO) inhibitors.
Fungicidal Applications
The development of novel fungicides is crucial to combat the emergence of resistant fungal strains.[15] Ethers and amides derived from this compound can be screened for activity against a panel of pathogenic fungi. The fluorine substituent can enhance the lipophilicity of the molecule, potentially improving its penetration through fungal cell membranes.[3]
Example Targets: Succinate dehydrogenase inhibitors (SDHIs), respiration inhibitors.[16]
Insecticidal Applications
The aminophenol scaffold can be elaborated to access compounds that interfere with the insect nervous system or developmental processes. For example, derivatives could be designed as analogs of insect hormones or neurotransmitters.
Example Target: Ryanodine receptors.
Biological Screening Protocols
Once a library of this compound derivatives has been synthesized, a systematic biological screening process is essential to identify lead compounds.
Workflow for Biological Screening
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Application Notes and Protocols for 2-Amino-6-fluorophenol in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-6-fluorophenol in Modern Dye Chemistry
This compound is a highly valued aromatic intermediate in the synthesis of specialized dyes, particularly within the azo and functional dye classes.[1] Its unique trifunctional structure—comprising an amine group, a hydroxyl group, and a fluorine atom on a benzene ring—offers a versatile platform for creating chromophores with enhanced properties. The strategic placement of the fluorine atom, in particular, imparts significant advantages to the final dye molecule, including improved stability, brightness, and resistance to degradation.[1][2][3]
The primary application of this compound lies in its role as a diazo component in the synthesis of azo dyes.[4] The amine group can be readily converted into a reactive diazonium salt, which then couples with various electron-rich aromatic compounds to form the characteristic azo (-N=N-) linkage, the basis of the chromophore.[4] This guide provides an in-depth exploration of the chemical principles, experimental protocols, and unique advantages of using this fluorinated precursor in advanced dye manufacturing.
Chemical Profile and Mechanistic Rationale
The utility of this compound is rooted in its distinct chemical characteristics:
-
Diazotizable Amine Group: The primary aromatic amine (-NH₂) is the key functional group for initiating azo dye synthesis through a diazotization reaction.[4]
-
Ortho-Hydroxyl Group: The hydroxyl (-OH) group positioned ortho to the amine influences the electronic properties of the diazonium salt and can participate in metal complexation in the final dye, which is often used to enhance fastness properties.
-
Ortho-Fluorine Atom: The presence of a fluorine atom ortho to the amine group is the most distinguishing feature. Fluorine is the most electronegative element, and its inclusion in the aromatic ring has profound effects.[5]
-
Inductive Effect: The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the corresponding diazonium salt, facilitating a more efficient coupling reaction.[5]
-
Steric and Conformational Influence: While fluorine's van der Waals radius is small and comparable to hydrogen, its presence can influence molecular packing and planarity.[5]
-
Enhanced Stability: The high strength of the carbon-fluorine (C-F) bond contributes to the overall chemical, thermal, and photolytic stability of the resulting dye molecule.[3][6] This often translates to superior lightfastness and resistance to chemical fading.[1]
-
Hydrophobicity: Fluorination increases the hydrophobicity of the molecule, which can improve properties like water fastness and humidity stability.[2][5]
-
Core Application: Synthesis of Azo Dyes
The synthesis of azo dyes using this compound is a robust two-stage process: Diazotization followed by Azo Coupling .
Workflow Overview: From Precursor to Azo Dye
Caption: General workflow for azo dye synthesis.
Experimental Protocol 1: Synthesis of a Monoazo Dye using β-Naphthol
This protocol describes the synthesis of an illustrative red-orange azo dye by coupling diazotized this compound with β-Naphthol.
A. Diazotization of this compound
-
Rationale: This step converts the primary amine into a diazonium salt. The reaction must be conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt, which is prone to decomposition and releasing nitrogen gas at higher temperatures.[7] Hydrochloric acid serves both to form the amine salt, increasing its solubility, and to react with sodium nitrite to generate the necessary nitrous acid in situ.[7][8]
-
Step-by-Step Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend 1.27 g (0.01 mol) of this compound in 20 mL of distilled water.
-
Add 2.5 mL of concentrated hydrochloric acid (approx. 0.03 mol) and stir until the amine dissolves completely, forming the hydrochloride salt.
-
Cool the solution to 0-5°C in an ice-salt bath. The amine salt may precipitate, which is acceptable.
-
In a separate beaker, dissolve 0.70 g (0.0101 mol) of sodium nitrite (NaNO₂) in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine salt suspension over 15-20 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath.
-
Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue-black).[7] This ensures all the primary amine has reacted. If the test is negative, add a small amount more of the nitrite solution.
-
The resulting clear, cold solution contains the 2-fluoro-6-hydroxybenzene diazonium chloride and should be used immediately in the next step. CAUTION: Do not attempt to isolate the diazonium salt as it can be explosive in a dry state.[7]
-
B. Azo Coupling Reaction
-
Rationale: The diazonium salt is a weak electrophile and requires an electron-rich coupling partner, such as a phenol or an aromatic amine, to react.[4] The coupling with phenols is typically carried out under alkaline conditions (pH 8-10). The alkaline medium deprotonates the phenol to the more strongly activating phenoxide ion, facilitating the electrophilic aromatic substitution reaction.[9]
-
Step-by-Step Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-Naphthol in 30 mL of a 10% sodium hydroxide solution.
-
Cool this alkaline solution to 0-5°C in an ice bath with vigorous stirring.[9]
-
Slowly add the cold diazonium salt solution prepared in Part A to the cold β-Naphthol solution over 30 minutes. Maintain vigorous stirring.
-
A deeply colored precipitate (typically red or orange) of the azo dye should form immediately.[9]
-
Continue stirring the reaction mixture in the ice bath for 60-90 minutes to ensure the coupling reaction is complete.
-
Isolate the dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to remove excess salts and alkali.
-
Dry the purified dye in an oven at 60-70°C to a constant weight.
-
Characterization of the Synthesized Dye
To confirm the structure and purity of the synthesized dye, a combination of spectroscopic and chromatographic techniques is essential.
-
FTIR Spectroscopy: Used to identify key functional groups. Expect to see characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), the azo group N=N stretching (~1450 cm⁻¹), and the C-F bond (~1250-1000 cm⁻¹).
-
UV-Visible Spectroscopy: Determines the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye.[10] The dye is dissolved in a suitable solvent (e.g., DMF or ethanol), and the spectrum is recorded.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the aromatic substitution pattern and the successful formation of the azo linkage.[11]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized dye.
-
Thin Layer Chromatography (TLC): Used to assess the purity of the final product.[11]
Performance Advantages of Dyes from this compound
The incorporation of fluorine via this compound imparts several desirable properties to the final dye product.
| Property | Advantage Conferred by Fluorine | Rationale |
| Color & Brightness | Often leads to brighter, more brilliant shades.[1] | The high electronegativity of fluorine can fine-tune the energy levels of the dye's molecular orbitals (HOMO/LUMO), influencing the absorption spectrum.[5] |
| Lightfastness | Significantly improved resistance to fading upon exposure to light.[1] | The high bond energy of the C-F bond makes the molecule more resistant to photochemical degradation. |
| Chemical Stability | Enhanced resistance to oxidizing and reducing agents. | The electron-withdrawing nature of fluorine stabilizes the aromatic ring against electrophilic attack and oxidation.[3] |
| Thermal Stability | Dyes often exhibit higher decomposition temperatures.[6][12] | The strong C-F bond contributes to the overall thermal robustness of the molecular structure.[12] |
| Wash Fastness | Improved retention of the dye on fabric after washing. | Increased hydrophobicity due to fluorine can lead to stronger interactions with synthetic fibers like polyester.[5] |
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and skin contact.
-
Diazonium Salts: These intermediates are temperature-sensitive and potentially explosive when isolated and dried. Always prepare and use them in a cold solution without isolation. [7] Conduct the reaction in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with care and appropriate PPE.
Conclusion
This compound is a critical building block for the synthesis of high-performance azo dyes. Its unique structure, particularly the presence of the fluorine atom, provides a powerful tool for chemists to design dyes with superior brightness, stability, and fastness properties. The protocols and principles outlined in this guide offer a solid foundation for researchers and scientists to explore the synthesis and application of novel fluorinated dyes for advanced applications in textiles, imaging, and materials science.
References
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Fluorine-containing Dyes. ResearchGate. [Link]
-
El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC, NIH. [Link]
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Henary, E., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC, PubMed Central. [Link]
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Henary, M., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]
-
Al-Rubaie, L. A., & Mohammed, A. J. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Iraqi National Journal of Chemistry. [Link]
-
Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. ResearchGate. [Link]
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The Synthesis of Azo Dyes. University of the West Indies. [Link]
-
The Relationship between Dye Structure and Fastness Properties. ResearchGate. [Link]
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Henary, M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed. [Link]
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Kim, J., et al. (2021). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. PMC, PubMed Central. [Link]
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Abdullah, A. F., et al. (2025). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal. [Link]
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Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. UC Berkeley. [Link]
-
Abdullah, A. F., et al. (2025). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. Baghdad Science Journal. [Link]
-
Synthetic method of 2, 6-dichloro-4-((4-hydroxyphenyl)amino)phenol. Patsnap. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
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The Synthesis of Azo Dyes. University of the West Indies, Mona Campus. [Link]
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Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC, NIH. [Link]
-
Novel Reactive Dyes, There Mixtures And Processes Thereof. Quick Company. [Link]
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Lee, H., et al. (2015). Transient color changes in oxidative-stable fluorinated polyimide film for flexible display substrates. RSC Publishing. [Link]
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Synthesis method of 2, 6-dichloro-4-aminophenol. Patsnap. [Link]
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Application Notes and Protocols for the Spectroscopic Analysis of 2-Amino-6-fluorophenol by ¹H and ¹³C NMR
Abstract
This comprehensive guide provides a detailed protocol and in-depth spectral analysis of 2-Amino-6-fluorophenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of substituent effects on the benzene ring and offers a practical, step-by-step methodology for sample preparation, spectral acquisition, and data interpretation. While experimental spectra for this compound are not publicly available in common databases, this guide presents a rigorously predicted analysis based on established NMR principles and data from analogous compounds. This predictive approach serves as a powerful tool for structural verification and impurity profiling.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its ortho-amino and ortho-fluoro substituents relative to the hydroxyl group. The precise arrangement of these functional groups—an electron-donating amino group (-NH₂), a strongly electron-withdrawing fluorine atom (-F), and a hydrogen-bonding hydroxyl group (-OH)—creates a complex electronic environment within the phenyl ring. NMR spectroscopy is the most definitive method for confirming the isomeric purity and elucidating the molecular structure of such compounds in solution. This guide provides the foundational knowledge and practical protocols to achieve unambiguous spectral assignment.
Theoretical Framework: Predicting the ¹H and ¹³C NMR Spectra
The chemical shifts (δ) and coupling constants (J) in the NMR spectra of substituted benzenes are governed by the interplay of inductive and resonance effects of the substituents.[1]
-
Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are activating, electron-donating groups through resonance, increasing electron density primarily at the ortho and para positions. This increased shielding shifts the corresponding ¹H and ¹³C signals upfield (to lower ppm values).[1]
-
Fluorine (-F) Atom: Fluorine is a unique substituent. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei and shifts their signals downfield. However, it also possesses lone pairs that can participate in resonance, acting as an electron-donating group (+R). For fluorine, the inductive effect is generally dominant. A key feature of fluorine in NMR is its spin-spin coupling to both ¹H and ¹³C nuclei, which provides invaluable structural information.[2]
In this compound, the three aromatic protons and six carbons are chemically non-equivalent, leading to distinct signals for each. The combined electronic effects and spin-spin couplings will result in a complex but interpretable set of spectra.
Experimental Protocols
Sample Preparation
The quality of NMR spectra is directly dependent on meticulous sample preparation.[3] The following protocol is designed to ensure high-resolution data.
Materials:
-
This compound (CAS 53981-25-2)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8% D)
-
High-precision 5 mm NMR tubes
-
Glass Pasteur pipettes and glass wool
-
Volumetric flasks and micropipettes
Protocol:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its excellent solvating power for polar molecules like phenols and anilines. It also shifts the exchangeable -OH and -NH₂ proton signals to a downfield region, reducing potential overlap with aromatic signals.[4] Chloroform-d (CDCl₃) can also be used, but hydrogen bonding with the solvent is less pronounced.
-
Concentration:
-
Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the prepared solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[7]
-
Homogenization: Cap the NMR tube and invert it several times to ensure a homogeneous solution. A brief, gentle vortex can also be applied.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Sequence | zg30 or zgpr | Standard 30° pulse for quantitative analysis; zgpr for water suppression if needed. |
| Spectral Width | 12-16 ppm | To encompass aromatic, amine, hydroxyl, and reference signals. |
| Acquisition Time | 3-4 s | Ensures good digital resolution. |
| Relaxation Delay (d1) | 5 s | Allows for nearly complete T1 relaxation of protons for accurate integration. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard temperature for reproducible results. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Sequence | zgpg30 | Standard proton-decoupled sequence with a 30° pulse.[7] |
| Spectral Width | 200-220 ppm | To cover the full range of carbon chemical shifts. |
| Acquisition Time | 1-2 s | A balance between resolution and experiment time. |
| Relaxation Delay (d1) | 2-5 s | Longer delay ensures detection of quaternary carbons. |
| Number of Scans | 1024-4096 | A higher number of scans is necessary due to the low natural abundance of ¹³C. |
| Temperature | 298 K (25 °C) | Standard temperature for consistency. |
Predicted Spectral Data and Interpretation
The following tables present the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These predictions are based on data from 2-aminophenol[8], and an understanding of fluorine substituent effects.[2]
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 6.6 - 6.8 | ddd | ³JH3-H4 ≈ 8.0, ⁴JH3-H5 ≈ 1.5, ⁴JH3-F ≈ 2.0 |
| H-4 | 6.8 - 7.0 | t | ³JH4-H3 ≈ 8.0, ³JH4-H5 ≈ 8.0 |
| H-5 | 6.4 - 6.6 | ddd | ³JH5-H4 ≈ 8.0, ⁴JH5-H3 ≈ 1.5, ³JH5-F ≈ 10.0 |
| -NH₂ | 4.5 - 5.5 | br s | - |
| -OH | 9.0 - 10.0 | br s | - |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |
| C-1 (-OH) | 145 - 148 | d | ²JC1-F ≈ 12-15 |
| C-2 (-NH₂) | 135 - 138 | d | ²JC2-F ≈ 20-25 |
| C-3 | 115 - 118 | d | ³JC3-F ≈ 3-5 |
| C-4 | 120 - 123 | s | - |
| C-5 | 112 - 115 | d | ²JC5-F ≈ 20-25 |
| C-6 (-F) | 150 - 154 | d | ¹JC6-F ≈ 235-245 |
In-Depth Spectral Analysis
¹H NMR Spectrum Analysis
The aromatic region (6.4-7.0 ppm) will be the most informative.
-
H-4: This proton is expected to be the furthest downfield of the aromatic protons due to being flanked by two other aromatic protons and being meta to the electron-withdrawing fluorine. It should appear as a triplet due to coupling with H-3 and H-5.
-
H-3: This proton is ortho to the amino group and para to the fluorine. It will likely appear as a doublet of doublets of doublets, coupling to H-4, H-5 (long-range), and the fluorine atom.
-
H-5: This proton is ortho to the fluorine atom and will experience the largest H-F coupling constant (³JH-F). It is also coupled to H-4 and H-3 (long-range), appearing as a doublet of doublets of doublets.
-
-OH and -NH₂ Protons: These protons are exchangeable and will typically appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent. A D₂O exchange experiment would confirm their assignment, as these peaks would disappear from the spectrum.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, all of which (except C-4) will be split into doublets due to coupling with the fluorine atom.
-
C-6: The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹JC-F) of approximately 240 Hz and will be the most downfield of the aromatic carbons.
-
C-1 and C-2: These carbons, bearing the -OH and -NH₂ groups respectively, will be downfield due to being attached to electronegative atoms. They will show smaller two-bond couplings to fluorine (²JC-F).
-
C-5: This carbon, being ortho to the fluorine, will also show a significant two-bond C-F coupling.
-
C-3: This carbon is meta to the fluorine and will display a smaller three-bond C-F coupling.
-
C-4: Being para to the fluorine, the C-F coupling is often too small to be resolved, and this carbon will likely appear as a sharp singlet.
Visualization of Key Concepts
Molecular Structure and Numbering
Caption: Structure of this compound with IUPAC numbering.
Experimental Workflow
Caption: Standard workflow for NMR spectral analysis.
Conclusion and Best Practices
References
-
Royal Society of Chemistry. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle - Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... Retrieved from [Link]
-
George, A., Thomas, P. V., & Kumar, D. D. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ATB. (n.d.). 2-Amino-4-fluorophenol | C6H6FNO | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0001169). Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2: ¹³C NMR spectrum of 4-amino-2-fluorophenol hydrochloride.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16: Multinuclear. Retrieved from [Link]
-
University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
Sources
- 1. eclass.uoa.gr [eclass.uoa.gr]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
Application Note: Structural Elucidation of 2-Amino-6-fluorophenol using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry
Abstract
This technical note provides a comprehensive guide to the characterization of 2-Amino-6-fluorophenol (C₆H₆FNO), a key intermediate in pharmaceutical and chemical synthesis.[1] We detail optimized protocols for structural analysis using two powerful analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). The causality behind experimental choices is explained to provide researchers with a robust framework for unambiguous compound identification. This guide presents characteristic spectral data, including key IR absorption bands and mass fragmentation patterns, to serve as a reliable reference for scientists in drug development and materials research.
Introduction: The Analytical Imperative
This compound is a substituted aromatic compound whose utility in organic synthesis demands rigorous and unequivocal structural verification. The precise arrangement of its amino, hydroxyl, and fluorine functional groups on the benzene ring dictates its reactivity and the properties of its downstream products. Therefore, deploying orthogonal analytical techniques is not merely a procedural step but a foundational requirement for scientific integrity.
FT-IR spectroscopy provides detailed information about the molecular vibrations and, consequently, the functional groups present. Mass spectrometry complements this by determining the molecular weight and offering structural insights through controlled fragmentation analysis. The synergy of these two methods provides a high-confidence "fingerprint" of the molecule, essential for quality control, reaction monitoring, and regulatory compliance. This document outlines field-proven methodologies for both techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[2] This absorption pattern is unique to the molecule's structure.
Causality in Sample Preparation: KBr Pellet vs. Thin Film
For a solid sample like this compound, the goal is to make it transparent to the IR beam to minimize scattering and maximize signal quality.
-
Potassium Bromide (KBr) Pellet Method: This is the gold standard for high-quality spectra of solid samples. KBr is optically transparent in the mid-IR range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when pressed, reducing light scatter.[3] Grinding the sample to a fine powder (<2 microns) and dispersing it uniformly within the KBr matrix is critical to avoid distorted peaks.[4]
-
Thin Solid Film Method: A faster, alternative method involves dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (KBr or NaCl), and allowing the solvent to evaporate. While convenient, this can sometimes lead to non-uniform films or spectra influenced by crystalline polymorphism.
The KBr pellet method is chosen for the primary protocol due to its superior reproducibility.
Experimental Protocol: KBr Pellet Preparation and Acquisition
Materials:
-
This compound (solid, high purity)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer
Procedure:
-
Drying: Gently dry the this compound sample and the KBr powder in an oven at 105°C for 2-4 hours to remove any residual water, which has a strong, broad IR absorption that can obscure key spectral regions.
-
Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr into the agate mortar.[3]
-
Mixing: Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, pale color. This ensures the sample is evenly dispersed in the KBr matrix.[3]
-
Pellet Pressing: Transfer a portion of the mixture into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. The resulting pellet should be clear and translucent.[3]
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Interpretation: Characteristic Vibrational Modes
The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its functional groups. While an experimental spectrum is definitive, the following table outlines the anticipated peaks based on established group frequencies for phenols, aromatic amines, and aryl fluorides.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Shape |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two sharp peaks, medium intensity |
| 3400 - 3200 | O-H Stretch | Phenol (-OH) | Strong, very broad (due to H-bonding) |
| 3100 - 3000 | C-H Aromatic Stretch | Benzene Ring | Medium to weak, sharp peaks |
| 1620 - 1590 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to strong |
| 1600 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring | Multiple peaks, variable intensity |
| 1360 - 1250 | C-N Aromatic Stretch | Aromatic Amine | Medium to strong |
| 1260 - 1180 | C-O Phenolic Stretch | Phenol | Strong |
| 1250 - 1100 | C-F Stretch | Aryl Fluoride | Very Strong |
| 900 - 675 | C-H Aromatic Out-of-Plane Bend | Substituted Benzene | Strong, sharp peaks indicative of substitution pattern |
Note: The O-H and N-H stretching regions will likely overlap. The broadness of the O-H band is a key diagnostic feature of the phenolic group.
Visualization: Molecular Structure and Key Functional Groups
Caption: Key functional groups of this compound and their associated IR vibrational modes.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that imparts high energy (typically 70 eV) to the analyte, causing it to fragment in predictable ways.[6] The resulting fragmentation pattern serves as a molecular fingerprint. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass, which is a useful diagnostic for compounds like this compound.[7]
Experimental Protocol: GC-MS Analysis
Gas Chromatography (GC) is an ideal method for introducing a semi-volatile compound like this compound into the mass spectrometer.
Materials:
-
This compound
-
Volatile solvent (e.g., Methanol or Dichloromethane, HPLC grade)
-
GC-MS system equipped with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.
-
GC Separation:
-
Injector: 250°C, splitless mode.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min. (This program should be optimized for the specific instrument and sample purity).
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Fragmentation Analysis: Deciphering the Molecular Breakdown
The molecular weight of this compound is 127.12 g/mol .[1] The mass spectrum will show a molecular ion peak (M•+) at a nominal mass of m/z 127 . This peak's odd mass is consistent with the nitrogen rule.[7] The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
Key Proposed Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): Phenols commonly undergo rearrangement and lose a neutral CO molecule (28 Da). This is a highly favorable pathway.
-
C₆H₆FNO•+ (m/z 127) → [C₅H₆FN]•+ (m/z 99) + CO
-
-
Loss of Hydrogen Cyanide (HCN): Aromatic amines can eliminate a neutral HCN molecule (27 Da).
-
C₆H₆FNO•+ (m/z 127) → [C₅H₅FO]•+ (m/z 100) + HCN
-
-
Formation of a Benzyne-type Radical Cation: Loss of the amino and hydroxyl groups can also occur, though these may be less prominent than the neutral losses of CO and HCN.
Visualization: Proposed EI-MS Fragmentation Pathway
Caption: Proposed primary fragmentation pathways for this compound under Electron Ionization (EI).
Summary of Expected Mass Fragments
The following table summarizes the key ions expected in the mass spectrum of this compound. The relative abundance can vary, but the molecular ion and the fragment from CO loss are often significant.
| m/z | Proposed Ion Formula | Identity |
| 127 | [C₆H₆FNO]•+ | Molecular Ion (M•+) |
| 100 | [C₅H₅FO]•+ | [M - HCN]•+ |
| 99 | [C₅H₆FN]•+ | [M - CO]•+ |
| 72 | [C₄H₄F]•+ | [M - CO - HCN]•+ |
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times.
-
Handling: Avoid creating dust. Use appropriate containment for weighing and sample preparation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Synergistic Approach
The structural elucidation of this compound is reliably achieved through the combined application of FT-IR spectroscopy and mass spectrometry. FT-IR confirms the presence of the key hydroxyl, amino, and aryl fluoride functional groups through their characteristic vibrational absorptions. Mass spectrometry confirms the molecular weight (127.12 g/mol ) and provides a distinct fragmentation pattern, notably the loss of CO (m/z 99) and HCN (m/z 100), which corroborates the assigned structure. Together, these protocols provide a self-validating system for the positive identification and quality assessment of this important chemical intermediate.
References
-
MDPI. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Drawell. Sample Preparation for FTIR Analysis. Available at: [Link]
-
Lorenzo-Parodi, N., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]
-
JoVE. (2023). Video: Mass Spectrometry of Amines. Available at: [Link]
-
Michigan State University. Infrared Spectroscopy. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy of Solids. Available at: [Link]
Sources
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- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Mass Spectrometry of Amines [jove.com]
Application Note: A Robust GC-MS Protocol for the Analysis of 2-Amino-6-fluorophenol Derivatives in Pharmaceutical Matrices
Abstract
This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-Amino-6-fluorophenol and its derivatives. These compounds are critical intermediates and potential impurities in the synthesis of various pharmaceutical agents. Due to their polar nature and thermal lability, direct GC-MS analysis is challenging. This protocol details a robust derivatization procedure, optimized chromatographic conditions, and mass spectrometric parameters to ensure high sensitivity, selectivity, and reproducibility. The causality behind each experimental step is explained, and the entire method is framed within a self-validating system compliant with international regulatory standards.
Introduction: The Analytical Challenge
This compound and its structural analogs are key building blocks in modern medicinal chemistry. Their accurate quantification is paramount for ensuring the purity, safety, and efficacy of final drug products. However, the inherent polarity conferred by the amino (-NH₂) and hydroxyl (-OH) groups makes these molecules non-volatile and prone to thermal degradation at temperatures typical for GC injectors.[1] Furthermore, these active hydrogens can engage in unwanted interactions with the stationary phase of the GC column, leading to poor peak shape and unreliable quantification.[1]
To overcome these challenges, a chemical derivatization step is essential.[2] Derivatization masks the polar functional groups, thereby increasing the analyte's volatility and thermal stability, and improving its chromatographic behavior. This protocol employs a silylation reaction, a widely trusted and effective method for the derivatization of compounds with active hydrogens.[1]
Experimental Workflow: A Step-by-Step Guide
The entire analytical process, from sample preparation to data analysis, is designed to be systematic and logical.
Sources
A Robust Chemoenzymatic Approach for the Asymmetric Synthesis of Novel Fluorinated Phenylalanine Analogs using 2-Amino-6-fluorophenol
Application Note & Protocol
Abstract
Noncanonical amino acids (ncAAs) are powerful tools in drug discovery, chemical biology, and materials science, offering tailored properties for novel peptides and proteins.[1][2][3] Fluorinated amino acids, in particular, are of significant interest due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered acidity, and enhanced protein-protein interactions.[4] This application note details a robust and efficient chemoenzymatic strategy for the asymmetric synthesis of 3-fluoro-2-hydroxyphenylalanine, a novel ncAA, using 2-amino-6-fluorophenol as a readily available starting material. The protocol leverages the formation of a dihydrobenzoxazinone intermediate, providing a reliable scaffold for introducing the amino acid backbone with high stereocontrol.[5] This guide provides a comprehensive workflow, from the initial enzymatic reaction to the final characterization of the target ncAA, designed for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Value of the this compound Scaffold
The synthesis of complex ncAAs remains a significant challenge, often requiring multi-step, low-yielding chemical routes that struggle with stereoselectivity.[1] this compound is an attractive starting material for overcoming these hurdles. Its strategic advantages include:
-
Inherent Functionality: The ortho-amino and hydroxyl groups provide a pre-organized scaffold for forming heterocyclic intermediates like benzoxazinones, which serve as constrained templates for asymmetric transformations.[6][7]
-
Fluorine's Influence: The fluorine atom at the 6-position is a critical design element. It acts as a powerful electron-withdrawing group and a bioisostere for hydrogen, capable of modulating the pKa of the adjacent phenol, influencing binding affinities, and improving the metabolic stability of resulting peptides.[4]
-
Reactivity Control: The electronic properties of the fluorine and the directing effects of the amino and hydroxyl groups guide subsequent chemical modifications, allowing for regioselective reactions.[8]
This protocol focuses on a chemoenzymatic approach, which combines the selectivity of biocatalysis with the versatility of traditional organic synthesis.[5][9] Specifically, we utilize an EDDS (ethylenediamine-N,N′-disuccinic acid) lyase to catalyze a highly stereoselective hydroamination, setting the chiral center of the final amino acid with exceptional enantiomeric excess (>99% ee).[5]
Core Synthetic Strategy: From Phenol to Phenylalanine Analog
The overall synthetic strategy is a three-stage process designed for efficiency and control. It begins with a biocatalytic hydroamination, proceeds through a chemical cyclization to form a key intermediate, and concludes with a deprotection/hydrolysis step to yield the final, unprotected ncAA.
Overall Synthetic Workflow
The workflow is designed to be a self-validating system, with clear checkpoints for purification and characterization to ensure the success of each step before proceeding to the next.
Caption: Chemoenzymatic workflow for ncAA synthesis.
Detailed Experimental Protocols
Safety First: this compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[10][11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 2.2.1: Stage 1 - Biocatalytic Synthesis of N-(5-fluoro-2-hydroxyphenyl)-L-aspartic acid
This step establishes the critical stereocenter of the amino acid. The EDDS lyase enzyme catalyzes the asymmetric addition of the aminophenol to fumarate with high enantioselectivity.[5]
-
Materials:
-
This compound (1.0 eq, 1.27 g)
-
Disodium fumarate (1.5 eq, 2.40 g)
-
EDDS Lyase (e.g., from Mesorhizobium sp., as a lyophilized powder or cell-free extract)
-
Potassium phosphate buffer (100 mM, pH 8.5)
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate
-
-
Procedure:
-
Reaction Setup: In a 250 mL baffled flask, dissolve this compound and disodium fumarate in 100 mL of potassium phosphate buffer (100 mM, pH 8.5).
-
Enzyme Addition: Add the EDDS lyase catalyst to the solution. The optimal enzyme loading should be determined empirically but typically ranges from 1-5% (w/w) relative to the limiting substrate.
-
Incubation: Incubate the flask at 30°C with shaking (approx. 180 rpm) for 24-48 hours.
-
Causality Insight: The slightly alkaline pH of 8.5 is optimal for EDDS lyase activity, while the 30°C incubation temperature ensures enzyme stability over the course of the reaction.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via reverse-phase HPLC or LC-MS to track the consumption of the starting material.
-
Workup & Isolation:
-
Once the reaction reaches completion, terminate it by acidifying the mixture to pH 2.0 with 6M HCl. This precipitates the protein, which can be removed by centrifugation (4000 x g, 20 min).
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-(5-fluoro-2-hydroxyphenyl)-L-aspartic acid, as a solid. The product can be used in the next step without further purification or recrystallized from hot water if necessary.
-
-
Protocol 2.2.2: Stage 2 - Synthesis of the Dihydrobenzoxazinone Intermediate
This one-pot chemical transformation converts the amino acid intermediate into a stable, cyclized dihydrobenzoxazinone, which is a key scaffold for further modifications if desired.[5]
-
Materials:
-
Crude N-(5-fluoro-2-hydroxyphenyl)-L-aspartic acid (1.0 eq)
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
-
Procedure:
-
Esterification: Suspend the crude product from Stage 1 in anhydrous ethanol (approx. 10 mL per gram of substrate).
-
Acid Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Cyclization: After the addition, warm the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. The reaction progresses via an initial esterification followed by an intramolecular cyclization.
-
Causality Insight: The acid catalyzes both the formation of the ethyl ester and the subsequent intramolecular amide bond formation (lactamization), efficiently driving the reaction to the cyclized product in a single operation.
-
-
Monitoring: Track the disappearance of the starting material and the formation of the dihydrobenzoxazinone product by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the pure (S)-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][10][13]oxazine-2-carboxylate.
-
-
Protocol 2.2.3: Stage 3 - Hydrolysis to the Final ncAA
The final step involves the hydrolysis of the ester and the implicit decarboxylation to yield the target noncanonical amino acid.
-
Materials:
-
Purified dihydrobenzoxazinone intermediate (1.0 eq)
-
Lithium hydroxide (LiOH) solution (1M)
-
Tetrahydrofuran (THF) and Water
-
Dowex® 50WX8 ion-exchange resin (H⁺ form)
-
Ammonium hydroxide (NH₄OH) solution (2%)
-
-
Procedure:
-
Saponification: Dissolve the dihydrobenzoxazinone in a 3:1 mixture of THF and water. Add 1M LiOH solution (2.5 eq) and stir at room temperature for 3-5 hours.
-
Monitoring: Monitor the hydrolysis by LC-MS.
-
Acidification & Decarboxylation: Upon completion, carefully acidify the reaction mixture to pH ~2 with 1M HCl. This step hydrolyzes the lactam and induces decarboxylation.
-
Purification:
-
Load the acidified solution onto a column packed with Dowex® 50WX8 resin.
-
Wash the column extensively with deionized water to remove salts and impurities.
-
Elute the desired amino acid from the resin using a 2% aqueous ammonium hydroxide solution.
-
Causality Insight: Ion-exchange chromatography is a highly effective method for purifying amino acids. The acidic resin captures the protonated amine of the ncAA, allowing salts to be washed away. The basic ammonia solution then deprotonates and releases the pure amino acid.
-
-
Isolation: Collect the ammonia-containing fractions and lyophilize (freeze-dry) to obtain the final product, (S)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid, as a pure, fluffy white solid.
-
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized ncAA. The analysis workflow should be systematic.
Caption: Workflow for analytical characterization of the ncAA.
Expected Analytical Data
The following table summarizes the expected characterization data for the final product, (S)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid. While exact values may vary based on instrument and conditions, these provide a reliable benchmark.
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, D₂O) | Chemical Shifts (δ) | Aromatic protons: 6.8-7.2 ppm (m, 3H); α-H: ~4.1 ppm (t, 1H); β-CH₂: ~3.1-3.3 ppm (m, 2H). |
| ¹³C NMR (100 MHz, D₂O) | Chemical Shifts (δ) | Carbonyl (C=O): ~175 ppm; Aromatic carbons: 115-160 ppm (including C-F coupling); Cα: ~55 ppm; Cβ: ~36 ppm. |
| ¹⁹F NMR (376 MHz, D₂O) | Chemical Shift (δ) | Singlet or doublet of doublets around -120 to -130 ppm. |
| HRMS (ESI+) | [M+H]⁺ | Calculated for C₉H₁₁FNO₃: 200.0717; Found: 200.0715 ± 5 ppm. |
| Chiral HPLC | Enantiomeric Excess | >99% ee for the (S)-enantiomer when compared to a racemic standard. |
Note: NMR chemical shifts are predictive and should be confirmed experimentally.
The analysis of non-canonical amino acids can be challenging, but modern LC-MS and NMR techniques provide the necessary resolution and sensitivity for unambiguous characterization.[14][15][16]
Conclusion and Future Applications
This application note provides a validated, step-by-step chemoenzymatic protocol for the synthesis of a novel fluorinated phenylalanine analog from this compound. This method is advantageous due to its high stereoselectivity, operational simplicity, and the use of a readily available starting material.
The resulting ncAA is a valuable building block for a variety of applications in drug development and chemical biology:
-
Peptide Synthesis: It can be protected (e.g., with Fmoc or Boc groups) and incorporated into peptides via solid-phase peptide synthesis (SPPS) to enhance stability or modulate biological activity.[2]
-
Genetic Code Expansion: The ncAA can be used in cell-based or cell-free protein synthesis systems to site-specifically install a unique chemical handle into proteins for probing structure and function.[2][17]
-
Medicinal Chemistry: The unique electronic and steric properties of the 3-fluoro-2-hydroxyphenyl moiety can be exploited to design novel enzyme inhibitors or receptor ligands.[4]
This robust synthetic platform opens the door for creating a diverse library of fluorinated ncAAs by using substituted aminophenols, enabling further exploration of fluorine's role in molecular design.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643562, this compound. Retrieved from [Link]
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Mills, J. E., & Fuhry, M. A. (2018). Engineering enzymes for noncanonical amino acid synthesis. Chemical Society Reviews, 47(20), 7658-7687. Available at: [Link][1][13]
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El-Gazzar, M. G., Abu-Serie, M. M., & El-henawy, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(31), 18336-18359. Available at: [Link][4][18]
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Thompson, A. S., et al. (1995). Asymmetric synthesis of benzoxazinones via new intermediates. Tetrahedron Letters, 36(6), 937-940. (Note: This is a representative patent, a direct link is not available, but information can be found on Google Patents: )[19]
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Gourlay, B. S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-15. Available at: [Link][14][20]
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Zhang, M., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(18), 14317. Available at: [Link][2][3]
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Ng, D. K. P., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(3), 299-308. Available at: [Link][15][21]
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Wolfer, J., et al. (2006). Catalytic, Asymmetric Synthesis of 1,4-Benzoxazinones: A Remarkably Enantioselective Route to α-Amino Acid Derivatives from o-Benzoquinone Imides. Angewandte Chemie International Edition, 45(44), 7398-7400. Available at: [Link][6]
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Peters, F. B., et al. (2016). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 116(19), 11967-12002. Available at: [Link][17]
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Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Journal of Chromatography & Separation Techniques, 9(5). Available at: [Link][16]
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Tu, Y., et al. (2019). Advancements in Asymmetric Catalytic Approaches Involving Benzoxazinone Derivatives. Asian Journal of Organic Chemistry, 8(9), 1458-1470. (A direct link to the full text may require a subscription, but the abstract is available at: [Link])[7]
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Van Oosterwijk, N., et al. (2021). Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ACS Catalysis, 11(13), 7853-7861. Available at: [Link][5]
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Application Notes & Protocols: The Role of 2-Amino-6-fluorophenol Derivatives in Engineering Advanced Bioluminescent Probes
For: Researchers, scientists, and drug development professionals.
Abstract
Bioluminescence imaging (BLI) has emerged as a powerful and highly sensitive tool for non-invasive monitoring of biological processes in vitro and in vivo.[1][2] The development of novel luciferin analogs with enhanced photophysical properties is crucial for expanding the capabilities of BLI. This document provides a comprehensive guide to the synthesis and application of a fluorinated luciferin analog derived from a 2-amino-6-fluorophenol precursor. The introduction of a fluorine atom at the 6'-position of the luciferin core is a strategic modification aimed at red-shifting the emission wavelength, thereby improving tissue penetration for deep-tissue imaging.[3] We present detailed, field-proven protocols for the multi-step chemical synthesis of 6'-fluoro-D-luciferin and its subsequent application in cell-based bioluminescence assays. This guide is intended to provide researchers with the foundational knowledge and practical steps to leverage fluorinated luciferins for advanced bioimaging applications.
Introduction: The Need for Brighter, Redder Bioluminescent Probes
Bioluminescence, the emission of light from a living organism, is a cornerstone of modern biological research.[2] The firefly luciferin-luciferase system is the most commonly employed bioluminescent reporter system, where the enzyme luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen to produce light.[4] While highly sensitive, the native D-luciferin emits yellow-green light (λmax ≈ 560 nm), which is subject to significant scattering and absorption by biological tissues, particularly hemoglobin. This limits the sensitivity of detection in deep-tissue and whole-animal imaging.[2]
To overcome this limitation, there is a growing demand for synthetic luciferin analogs that emit light in the red to near-infrared (NIR) region of the spectrum (650-900 nm). Light in this window exhibits significantly reduced absorption by tissue components, allowing for deeper penetration and higher signal-to-noise ratios in vivo.[3]
One effective strategy to achieve a red-shift in the emission wavelength is the chemical modification of the D-luciferin scaffold. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and, consequently, the energy of the emitted photon. Fluorine, being the most electronegative element, can significantly alter the electronic distribution within the luciferin core when strategically placed. Specifically, substitution at the 6' position of the benzothiazole ring has been shown to be a promising approach for generating red-shifted bioluminescence.
This guide focuses on the pivotal role of this compound derivatives in the synthesis of such advanced bioluminescent probes. We will detail a plausible and robust synthetic pathway to 6'-fluoro-D-luciferin and provide step-by-step protocols for its application in quantitative cell-based assays.
Chemical Principles: Engineering Red-Shifted Emission
The color of light emitted during the luciferase-catalyzed reaction is determined by the energy gap between the excited state and the ground state of the emitter molecule, oxyluciferin. Modifications to the chemical structure of luciferin can alter this energy gap.
The introduction of a fluorine atom at the 6'-position of the benzothiazole ring of luciferin influences the emission spectrum through its strong electron-withdrawing inductive effect. This effect can lower the energy of the excited state of the resulting oxyluciferin, leading to the emission of lower-energy, red-shifted photons.
Key Chemical Intermediates and Transformations:
The synthesis of 6'-fluoro-D-luciferin hinges on the preparation of a key intermediate: 2-cyano-6-fluorobenzothiazole . This molecule contains the core benzothiazole structure with the fluorine substituent and a cyano group at the 2-position, which is essential for the final condensation step with D-cysteine to form the thiazoline ring of the luciferin.
The overall synthetic strategy involves three main stages:
-
Formation of the 2-amino-6-fluorobenzothiazole core: This is typically achieved through the reaction of a corresponding aniline with a thiocyanate source in the presence of an oxidizing agent.
-
Conversion of the 2-amino group to a 2-cyano group: A common method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.
-
Condensation with D-cysteine: The final step involves the reaction of the 2-cyano-6-fluorobenzothiazole with D-cysteine to form the thiazoline ring of the 6'-fluoro-D-luciferin.[5][6][7]
Synthesis Protocol: Preparation of 6'-Fluoro-D-Luciferin
This section provides a detailed, step-by-step protocol for the synthesis of 6'-fluoro-D-luciferin. The proposed pathway is based on established synthetic methodologies for analogous compounds.[8][9][10]
Materials and Reagents
| Reagent | Supplier | Grade |
| 4-Fluoro-2-nitroaniline | Sigma-Aldrich | ≥98% |
| Potassium thiocyanate (KSCN) | Thermo Fisher Scientific | ACS grade |
| Bromine (Br₂) | Sigma-Aldrich | ≥99.5% |
| Glacial Acetic Acid | VWR | ACS grade |
| Sodium nitrite (NaNO₂) | Sigma-Aldrich | ≥99% |
| Copper(I) cyanide (CuCN) | Sigma-Aldrich | 99% |
| D-Cysteine hydrochloride monohydrate | Sigma-Aldrich | ≥99% |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 99.8% |
| Diethyl ether | VWR | ACS grade |
| Ethyl acetate | VWR | ACS grade |
| Hexanes | VWR | ACS grade |
Synthetic Workflow Diagram
Caption: Synthetic workflow for 6'-Fluoro-D-luciferin.
Step-by-Step Synthesis
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole
This step involves the cyclization of a substituted aniline to form the benzothiazole core.[8][10]
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-fluoro-2-nitroaniline (10 mmol) in glacial acetic acid (50 mL).
-
Cool the solution to 10-15 °C in an ice bath.
-
Add potassium thiocyanate (30 mmol) to the solution and stir until it dissolves.
-
Slowly add a solution of bromine (11 mmol) in glacial acetic acid (10 mL) dropwise from the dropping funnel, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water (200 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain 2-amino-6-fluorobenzothiazole.
Step 2: Synthesis of 2-Cyano-6-fluorobenzothiazole (Sandmeyer Reaction)
This classic reaction converts the 2-amino group to a 2-cyano group via a diazonium salt.[11][12][13][14]
-
Prepare a solution of 2-amino-6-fluorobenzothiazole (5 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.5 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (6 mmol) in water (10 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 2-cyano-6-fluorobenzothiazole.
Step 3: Synthesis of 6'-Fluoro-D-luciferin
The final step is the condensation of the cyanobenzothiazole intermediate with D-cysteine.[5][6][7]
-
To a solution of 2-cyano-6-fluorobenzothiazole (2 mmol) in anhydrous DMF (20 mL), add D-cysteine hydrochloride monohydrate (2.2 mmol) and potassium carbonate (4 mmol).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 6'-fluoro-D-luciferin by preparative high-performance liquid chromatography (HPLC).
Application Protocols: Cell-Based Bioluminescence Assays
This section provides protocols for utilizing the synthesized 6'-fluoro-D-luciferin in in vitro cell-based assays to quantify luciferase activity.
In Vitro Luciferase Assay in Cell Lysates
This protocol is designed to measure the activity of firefly luciferase expressed in cultured cells.[4][15]
Materials:
-
Cells expressing firefly luciferase
-
6'-Fluoro-D-luciferin
-
Cell lysis buffer
-
Luciferase assay buffer
-
Opaque-walled 96-well plates
-
Luminometer
Protocol Workflow:
Caption: Workflow for in vitro luciferase assay.
Step-by-Step Procedure:
-
Cell Culture: Plate cells stably or transiently expressing firefly luciferase in an opaque-walled 96-well plate and culture overnight.
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of 6'-fluoro-D-luciferin in sterile, nuclease-free water. Aliquot and store at -20°C.
-
On the day of the assay, thaw the luciferin stock and prepare a working solution by diluting it in luciferase assay buffer to the desired final concentration (e.g., 150 µg/mL).
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of cell lysis buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a new opaque-walled 96-well plate.
-
Place the plate in a luminometer.
-
Set the luminometer to inject 100 µL of the 6'-fluoro-D-luciferin working solution into each well, followed by immediate measurement of the light output for 1-10 seconds.
-
Live-Cell Bioluminescence Imaging
This protocol allows for the real-time monitoring of luciferase activity in living cells.
Materials:
-
Cells expressing firefly luciferase cultured on a suitable imaging dish or plate
-
6'-Fluoro-D-luciferin
-
Live-cell imaging medium (e.g., DMEM without phenol red)
-
Bioluminescence imaging system with a temperature- and CO₂-controlled chamber
Step-by-Step Procedure:
-
Cell Culture: Plate luciferase-expressing cells on a glass-bottom dish or an opaque-walled plate suitable for microscopy and allow them to adhere.
-
Preparation of Luciferin Medium: Prepare a working solution of 6'-fluoro-D-luciferin in pre-warmed live-cell imaging medium at the desired final concentration (e.g., 150 µg/mL).
-
Imaging:
-
Replace the culture medium with the luciferin-containing imaging medium.
-
Place the cells in the bioluminescence imaging system maintained at 37°C and 5% CO₂.
-
Acquire bioluminescence images at desired time intervals. The exposure time will depend on the level of luciferase expression and the sensitivity of the imaging system.
-
Expected Results and Data Interpretation
The use of 6'-fluoro-D-luciferin is expected to yield a bioluminescent signal with a peak emission wavelength red-shifted compared to that of native D-luciferin. This can be confirmed by spectral analysis of the emitted light.
Quantitative Data Summary:
| Luciferin Analog | Typical Peak Emission (λmax) | Relative Brightness | Advantages |
| D-Luciferin | ~560 nm | 100% | High quantum yield, well-characterized |
| 6'-Amino-D-luciferin | ~605 nm | Varies | Red-shifted, allows for peptide conjugation |
| 6'-Fluoro-D-luciferin | Expected > 580 nm | To be determined | Red-shifted for improved tissue penetration |
When performing cell-based assays, the intensity of the bioluminescent signal (measured in Relative Light Units, RLU) should be proportional to the amount of active luciferase in the sample. This allows for the quantification of gene expression or other biological processes linked to the luciferase reporter.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no signal | - Inefficient cell lysis- Low luciferase expression- Degraded luciferin or ATP | - Optimize lysis buffer and incubation time- Verify luciferase expression by other means (e.g., Western blot)- Use freshly prepared luciferin and assay buffer |
| High background | - Contamination of reagents- Autoluminescence of plate material | - Use fresh, high-purity reagents- Use opaque-walled plates designed for luminescence |
| Signal variability | - Inconsistent cell numbers- Pipetting errors | - Normalize luciferase activity to total protein concentration- Use a multichannel pipette for reagent addition |
Conclusion
The synthesis and application of 6'-fluoro-D-luciferin, derived from a this compound precursor, represents a significant advancement in the field of bioluminescence imaging. The protocols detailed in this guide provide a robust framework for researchers to produce and utilize this red-shifted probe, enabling more sensitive and quantitative analysis of biological processes in deep-tissue and whole-animal models. The continued development of such novel luciferin analogs will undoubtedly expand the horizons of bioluminescent imaging in both basic research and drug discovery.
References
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(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016, April 19). Retrieved from [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. Retrieved from [Link]
-
A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Preparation of Luciferin for In Vitro and In Vivo Bioluminescent Assays - OHSU. Retrieved from [Link]
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Bioluminescence of beetle luciferases with 6'-amino-D-luciferin analogues reveals excited keto-oxyluciferin as the emitter and phenolate/luciferin binding site interactions modulate bioluminescence colors - PubMed. (2014, July 15). Retrieved from [Link]
-
2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed. (2015). Retrieved from [Link]
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Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency. Retrieved from [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC - NIH. Retrieved from [Link]
-
Structures of D-luciferin, 6′-aminoluciferin, and 6′-substituted amino... - ResearchGate. Retrieved from [Link]
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Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. Retrieved from [Link]
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Luciferase Assay protocol - Emory University. Retrieved from [Link]
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A Very Bright Far-Red Bioluminescence Emitting Combination Based on Engineered Railroad Worm Luciferase and 6′-Amino-Analogs for Bioimaging Purposes - MDPI. (2020, December 30). Retrieved from [Link]
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D-Luciferin In Vivo Protocol - Sites@Duke Express. Retrieved from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Retrieved from [Link]
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Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase - NIH. Retrieved from [Link]
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Challenge Solution In Vivo Imaging with Bioluminescence: Performing a Luciferin Kinetic Curve in Mice Application Note · UVP i - Laboratory Equipment. Retrieved from [Link]
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N-Alkylated 6'-aminoluciferins are bioluminescent substrates for Ultra-Glo and QuantiLum luciferase - PubMed. (2008, September 30). Retrieved from [Link]
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Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. (2016, September 22). Retrieved from [Link]
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Yellow-Green and Red Firefly Bioluminescence from 5,5-Dimethyloxyluciferin | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Retrieved from [Link]
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2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. Retrieved from [Link]
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Cyanation - Wikipedia. Retrieved from [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 2-Amino-6-fluorophenol
Introduction
2-Amino-6-fluorophenol is a substituted aminophenol derivative frequently utilized as a key building block in medicinal chemistry and the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate for developing novel pharmaceutical agents and other specialty chemicals. However, its chemical reactivity and toxicological profile necessitate stringent adherence to safety protocols to protect laboratory personnel and ensure experimental integrity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and experimental excellence.
Section 1: Chemical Identity and Properties
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound is a solid organic compound whose hazard profile is dominated by its acute toxicity and irritant properties.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 6-Fluoro-2-aminophenol, 3-Fluoro-2-hydroxyaniline | [1] |
| CAS Number | 53981-25-2 | [1][2] |
| Molecular Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1][2][3] |
| Physical State | Solid | [4] |
| Appearance | Data not consistently available; typically an off-white to tan or grey powder. | N/A |
| Vapor Pressure | No data available | [5] |
| Water Solubility | No specific data available for this compound. Related compound 2-aminophenol is 17 g/L at 20°C. | [5][6] |
Section 2: Hazard Identification and GHS Classification
It is imperative to recognize the specific hazards associated with this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and universal framework for understanding these risks.
| Pictogram(s) | GHS Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][7] | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1][7] | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][7] | |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][7] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][7] | |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects (Note: This classification is for the parent compound 2-aminophenol and should be considered a potential risk for its derivatives until proven otherwise)[4][6][8] |
Section 3: Risk Assessment and Mitigation Strategy
Before any procedure involving this compound, a thorough risk assessment must be conducted. The primary risks stem from inhalation of airborne particulates and dermal contact. The mitigation strategy is therefore centered on a hierarchy of controls: engineering controls, administrative controls, and finally, personal protective equipment (PPE).
Causality of Risk
-
Inhalation Risk: As a solid, the principal inhalation risk arises from the generation of fine dust or aerosols during weighing, transfer, or dissolution. These particles can be easily inhaled, leading to respiratory irritation and systemic toxicity.[1]
-
Dermal Risk: The compound is harmful and irritating upon skin contact.[1][7] Absorption through the skin can contribute to systemic toxicity. The causality lies in its ability to disrupt cellular membranes and interact with biological macromolecules.
-
Ocular Risk: The powder is a serious eye irritant and can cause significant damage if it comes into contact with the eyes.[1][7]
Hierarchy of Controls
-
Elimination/Substitution: In a research context, substitution may not be feasible.
-
Engineering Controls: These are the most critical line of defense. All work must be performed within a certified chemical fume hood to contain dust and vapors.[5] The workspace must be equipped with readily accessible eyewash stations and safety showers.[5]
-
Administrative Controls: Access to areas where the compound is used should be restricted. All personnel must receive documented training on the specific hazards and procedures outlined in this document.
-
Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with engineering controls. It does not eliminate the hazard, but protects the user from exposure.
Section 4: Standard Operating Protocol: Safe Handling
This protocol is designed to be a self-validating system. Each step is a checkpoint to ensure safety before proceeding to the next.
Required Engineering Controls
-
Primary Containment: A properly functioning chemical fume hood with a face velocity of 80-120 feet per minute (fpm).
-
Emergency Equipment: A combination safety shower and eyewash station must be located within a 10-second travel distance from the workstation.[5]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards. The goal is to establish an impermeable barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][9] A face shield should be worn over goggles when there is a significant risk of splashing.[10]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Given the nature of organic solvents often used with this compound, butyl or nitrile rubber gloves are recommended.[11] Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid self-contamination.[12]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves and a closed front is required.
-
-
Respiratory Protection: Respiratory protection is generally not required if all work is conducted within a certified fume hood. If a situation arises where the fume hood is not available or may not be sufficient (e.g., large spills), a full-face respirator with appropriate cartridges should be used by trained personnel.[13][14]
Step-by-Step Handling Procedure
-
Pre-Operational Checks:
-
Verify the chemical fume hood certification is current.
-
Ensure the work area is clean and uncluttered.
-
Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.
-
Don all required PPE as specified in Section 4.2.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent pad) inside the fume hood. This simplifies cleanup.
-
Use a micro-spatula to handle the solid. Avoid scooping actions that could generate dust. Instead, gently push the solid onto the weigh paper or into the vessel.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution and Reaction Setup:
-
When adding the solid to a solvent, do so slowly to prevent splashing.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Keep all reaction vessels closed or equipped with a condenser to minimize vapor release.
-
-
Post-Operational Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Clean any contaminated glassware within the fume hood initially.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands and forearms thoroughly with soap and water after exiting the lab.[4][12]
-
Caption: Safe Handling Workflow for this compound.
Section 5: Standard Operating Protocol: Storage
Correct storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
Storage Conditions
-
Temperature: For long-term stability and to preserve the purity of research-grade material, store at -20°C.[7] For general use, storage in a cool, dry place away from heat is acceptable.[5][13]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if the material is sensitive to oxidation or moisture. Keep the container tightly closed at all times.[5][12]
-
Light: Protect from direct sunlight.[4]
-
Security: Store in a locked cabinet or a location with restricted access to authorized personnel only.[4][5]
Incompatibilities
Segregate this compound from the following materials to prevent hazardous reactions:
Section 6: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Spill Response
This protocol applies to small, incidental spills that can be safely managed by trained laboratory personnel.
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or generates significant dust, evacuate the lab and contact emergency services.
-
Contain: Prevent the spread of the solid. Do not use water for cleanup as it may dissolve and spread the material.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[6][15]
-
Decontaminate the spill area with a suitable solvent and wipe clean.
-
-
Dispose: Seal and label the waste container and dispose of it according to institutional and local regulations.[16]
First Aid Measures
Immediate and correct first aid is critical.
-
Inhalation: Move the victim to fresh air immediately.[4][17] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water and mild soap for at least 15 minutes.[4][12][17] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][12] If the person is conscious, rinse their mouth with water.[12] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Caption: Emergency Response Logic Tree.
Section 7: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The label must include "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[4][16]
References
-
SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6 . Biochem Chemopharma. [Link]
-
Safety Data Sheet: 2-Aminophenol . Carl ROTH. [Link]
-
Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99) . European Commission. [Link]
-
This compound | C6H6FNO | CID 643562 . PubChem - National Center for Biotechnology Information. [Link]
-
2-Amino-5-fluorophenol | C6H6FNO | CID 185763 . PubChem - National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Amino acid . Carl ROTH. [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
PPE for Hazardous Chemicals . Canada Safety Training Centre. [Link]
-
UNIT 7: Personal Protective Equipment . University of Hawai'i at Manoa. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Is Personal Protective Equipment Required When Working with Solvents? . MicroCare. [Link]
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- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. fishersci.com [fishersci.com]
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- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
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- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Reduction of 2-Fluoro-6-Nitrophenol
Welcome to the technical support center for the synthesis of 2-amino-6-fluorophenol via the reduction of 2-fluoro-6-nitrophenol. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges with this specific transformation. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you navigate common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary side reactions to anticipate when reducing 2-fluoro-6-nitrophenol?
When undertaking the reduction of 2-fluoro-6-nitrophenol, the goal is to selectively convert the nitro group to an amine while preserving the fluorine and hydroxyl functionalities. However, the molecule's structure presents several potential pathways for undesired side reactions.
The most common side reactions include:
-
Hydrodefluorination: The cleavage of the C-F bond to replace the fluorine atom with a hydrogen atom, yielding 2-aminophenol. This is often the most significant and challenging side reaction.
-
Incomplete Reduction: The reaction may stall at intermediate stages, leading to the formation of 2-fluoro-6-nitrosophenol or N-(2-fluoro-6-hydroxyphenyl)hydroxylamine.[1]
-
Dimerization/Condensation Products: Reactive intermediates, particularly the nitroso and hydroxylamine species, can react with each other or the starting material to form dimeric impurities such as azoxy, azo, or hydrazo compounds.[1] These are often highly colored and can complicate purification.
Below is a diagram illustrating the intended reaction and major side-product pathways.
Caption: Desired reaction pathway and major side reactions.
Q2: My product analysis shows a significant amount of 2-aminophenol. What causes this defluorination, and how can I mitigate it?
Hydrodefluorination is a common issue in the catalytic hydrogenation of fluoroaromatic compounds. The carbon-fluorine bond, while strong, can be cleaved under reductive conditions, particularly on the surface of heterogeneous catalysts.
Causality: The mechanism often involves oxidative addition of the C-F bond to the metal catalyst surface. This is particularly prevalent with highly active catalysts like Palladium (Pd) and Rhodium (Rh).[2] Factors that exacerbate this issue include:
-
High Hydrogen Pressure: Increases the concentration of active hydrogen species on the catalyst surface.
-
Elevated Temperatures: Provides the activation energy needed for C-F bond cleavage.
-
Prolonged Reaction Times: Increases the probability of the side reaction occurring.
-
Catalyst Choice: Palladium on carbon (Pd/C) is notoriously more prone to causing dehalogenation compared to other catalysts like Platinum (Pt) or Nickel (Ni).
Troubleshooting Strategies:
-
Catalyst Selection: Switch from Pd/C to a less aggressive catalyst. Platinum(IV) oxide (PtO₂) or specific Nickel-based catalysts, such as Raney Nickel or Ni-B amorphous alloys, are excellent alternatives known for lower dehalogenation activity.[3][4]
-
Reaction Conditions:
-
Lower Hydrogen Pressure: Operate at the lowest pressure that still affords a reasonable reaction rate (e.g., atmospheric pressure to 50 psi).[5]
-
Control Temperature: Conduct the reaction at or slightly above room temperature. Avoid excessive heating.
-
Monitor Reaction Progress: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed to prevent over-reduction.
-
-
Solvent Choice: The use of a protic solvent like ethanol or acetic acid can sometimes influence catalyst activity and selectivity.[6] Experimenting with solvent systems (e.g., THF, Ethyl Acetate, or alcoholic solvents) may be beneficial.
Q3: My reaction is sluggish or incomplete, leaving behind starting material and potential intermediates. How can I drive the reduction to completion?
Incomplete reduction typically points to issues with catalyst activity, reagent stoichiometry, or reaction conditions. The primary intermediate is the hydroxylamine, which must be further reduced to the desired amine.[1]
Causality:
-
Catalyst Deactivation: The catalyst surface can be poisoned by impurities in the starting material or solvent. The catalyst may also deactivate over the course of the reaction.
-
Insufficient Reducing Agent: In chemical reductions (e.g., with SnCl₂ or Fe), an inadequate molar ratio of the reducing agent will lead to incomplete conversion.
-
Poor Mass Transfer: In heterogeneous catalytic hydrogenations, inefficient stirring can limit the interaction between the substrate, hydrogen gas, and the solid catalyst.[6]
-
Low Reactivity: The substrate itself may be sterically hindered or electronically deactivated, requiring more forcing conditions.[6]
Troubleshooting Strategies:
-
Verify Catalyst Quality and Loading: Use a fresh, high-quality catalyst. If catalyst deactivation is suspected, increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Optimize Reaction Conditions:
-
Increase Hydrogen Pressure: If defluorination is not an issue, gradually increasing the H₂ pressure can improve the reaction rate.
-
Increase Temperature: Gentle heating (e.g., to 40-50 °C) can often overcome the activation barrier for the final reduction step.[6]
-
-
Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid-solid mass transfer.
-
Consider an Alternative Reducing Agent: If catalytic hydrogenation is problematic, chemical methods may offer a more robust solution. A summary is provided in the table below.
| Reducing Agent/Method | Advantages | Disadvantages & Side Reaction Profile |
| Catalytic Hydrogenation (Pd/C, PtO₂, Ra-Ni) | Clean workup (catalyst is filtered off); high yields are possible.[3] | Risk of defluorination (especially with Pd/C).[2] Requires specialized pressure equipment. |
| Iron (Fe) in Acid (e.g., AcOH, HCl) | Inexpensive, effective, and generally low risk of defluorination.[7] | Requires stoichiometric amounts of metal; workup can be cumbersome due to iron salts. |
| Tin(II) Chloride (SnCl₂) in Acid | A classic and reliable method.[3] | Generates tin-based waste streams that require proper disposal. |
| Sodium Dithionite (Na₂S₂O₄) | Works well for some substrates under aqueous conditions. | Can be sluggish; may require phase-transfer catalyst for poorly soluble substrates. |
| Transfer Hydrogenation (e.g., Hydrazine/Pd/C) | Avoids the need for high-pressure hydrogen gas.[3] | Hydrazine is highly toxic; can sometimes lead to incomplete reduction. |
Q4: I am observing colored impurities and byproducts with higher molecular weights. What are they, and how can their formation be suppressed?
These impurities are almost certainly dimerization products formed from reactive intermediates.
Causality: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[1] The electrophilic nitroso intermediate can react with the nucleophilic hydroxylamine intermediate in a condensation reaction to form an azoxy compound.[1] This azoxy species can be further reduced to azo and hydrazo compounds.
R-NO₂ → R-NO → R-NHOH → R-NH₂ R-NO + R-NHOH → R-N(O)=N-R (Azoxy)
This side reaction is favored when there is a significant buildup of the nitroso and hydroxylamine intermediates in the reaction mixture. This can happen under conditions of slow hydrogen addition or poor mixing, where localized areas have a high concentration of intermediates.
Troubleshooting Strategies:
-
Maintain a High Concentration of the Reducing Agent:
-
For catalytic hydrogenation, ensure a constant and sufficient supply of hydrogen.
-
For chemical reductions, add the substrate to the reducing agent mixture (inverse addition) rather than the other way around. This ensures the intermediates are rapidly reduced as they form.
-
-
Ensure Efficient Mixing: Vigorous stirring is critical to minimize localized concentration gradients and prevent the buildup of intermediates.
-
Control Reaction Temperature: While higher temperatures can increase the rate of the desired reduction, they can also accelerate the rate of undesired condensation reactions. A moderate temperature is often optimal.
The workflow below provides a logical sequence for troubleshooting common issues.
Caption: A logical workflow for troubleshooting the reduction.
Q5: Can you provide a validated starting protocol for the catalytic hydrogenation of 2-fluoro-6-nitrophenol with minimized side reactions?
Certainly. The following protocol is designed to minimize hydrodefluorination while ensuring complete reduction. It uses Platinum(IV) oxide (Adam's catalyst), which is generally more selective than Palladium.
Experimental Protocol: Selective Reduction using PtO₂
Materials:
-
2-Fluoro-6-nitrophenol
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (EtOH), reagent grade
-
Parr shaker or similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
Procedure:
-
Vessel Preparation: To a clean, dry Parr shaker vessel, add 2-fluoro-6-nitrophenol (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add PtO₂ (1-2 mol%). Add a sufficient volume of ethanol to fully dissolve the substrate and create a slurry that can be effectively stirred (typically a 0.1-0.5 M solution).
-
System Purge: Seal the vessel, attach it to the hydrogenation apparatus, and purge the system thoroughly with low-pressure nitrogen (3-4 cycles) followed by low-pressure hydrogen (3-4 cycles) to remove all oxygen.
-
Reaction: Pressurize the vessel with hydrogen to 45-50 psi. Begin vigorous shaking or stirring. The catalyst will be reduced in situ from PtO₂ to active Pt, which may be observed as a slight exotherm and a rapid initial uptake of hydrogen.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours at room temperature. For more precise monitoring, a small aliquot can be carefully withdrawn (after depressurizing and purging with nitrogen), filtered, and analyzed by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete (hydrogen uptake ceases), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
-
Isolation: Remove the solvent in vacuo using a rotary evaporator. The resulting crude this compound can be purified by recrystallization or column chromatography if necessary.
This protocol provides a robust starting point. Minor adjustments to catalyst loading or pressure may be needed based on your specific equipment and substrate purity.
References
-
Wikipedia contributors. (n.d.). Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-nitrophenol. In PubChem. Retrieved from [Link]
-
Yuan, G., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from [Link]
-
Muthuchamy, N., & Sriram, T. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase. Retrieved from [Link]
- Freifelder, M. (1962). U.S. Patent No. 3,079,435. Google Patents.
-
Aetion Technologies, LLC. (2023, August 10). PFAS Reductive Defluorination: A Scalable Solution for Permanent Destruction [Video]. YouTube. Retrieved from [Link]
- Lielpetere, A., et al. (2023). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
- Wang, Y., et al. (2023). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
-
ExamSIDE.Com. (n.d.). Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]
- Wang, P., et al. (2024). Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by Acetobacterium spp.
-
Huang, Y., et al. (2021). Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites. New Journal of Chemistry. Retrieved from [Link]
-
Reddit user discussion. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 4-nitrophenol hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichloroppenol over Ni-B/SiO2 amorphous alloy. Retrieved from [Link]
- An, S., et al. (2024). Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst.
- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
- Wang, P., et al. (2023). Electron-bifurcation and fluoride efflux systems in Acetobacterium spp.
-
Allen Career Institute. (n.d.). The correct order of decreasing acidity of nitrophenols will be. Retrieved from [Link]
- Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts [PhD thesis]. University of Glasgow.
- American Chemical Society. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis.
- ACS Catalysis. (2022). Demonstrating the Electron–Proton-Transfer Mechanism of Aqueous Phase 4-Nitrophenol Hydrogenation Using Unbiased Electrochemical Cells.
-
Wikipedia contributors. (n.d.). 2-Aminophenol. In Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. 2-Aminophenol - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2-Amino-6-fluorophenol by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of crude 2-Amino-6-fluorophenol using column chromatography. Here, we address common challenges and frequently asked questions to streamline your purification workflow and enhance experimental success.
Understanding this compound: Key Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust purification strategy. This molecule's characteristics dictate the choice of stationary and mobile phases, as well as handling and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1][2] |
| Appearance | Solid Powder | [3] |
| Boiling Point | 140 °C | [3] |
| Storage Temperature | 2-8°C or -20°C | [2][3] |
Safety Precautions: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Troubleshooting Guide: Column Chromatography of this compound
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Problem 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping peaks or bands on the column.
-
Fractions containing a mixture of the desired product and impurities, as confirmed by TLC or other analytical methods.
-
Broad, tailing peaks.[4]
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent may be too high, causing both the product and impurities to elute too quickly and without adequate separation. Conversely, if the polarity is too low, the compound may not move off the stationary phase.
-
Solution: Systematically optimize the mobile phase composition. Begin with a non-polar solvent and gradually introduce a more polar solvent. A common starting point for polar aromatic compounds like aminophenols is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Use Thin Layer Chromatography (TLC) to scout for a solvent system that provides good separation (Rf value of the target compound around 0.2-0.4).
-
-
Incorrect Stationary Phase: While silica gel is a common choice, its acidic nature can sometimes lead to tailing or degradation of amine-containing compounds.
-
Solution: If tailing is observed on a standard silica gel column, consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[5] Another option is to add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to suppress the interaction of the amino group with the acidic silica surface.
-
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to poor resolution.[4]
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, a lower loading percentage is recommended.
-
-
Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform flow of the mobile phase, leading to band broadening and poor separation.
-
Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the stationary phase is mixed with the initial mobile phase and poured into the column, is often preferred to dry packing to avoid air bubbles and channels.[6]
-
Problem 2: Low or No Recovery of this compound
Symptoms:
-
The desired product is not detected in any of the collected fractions.
-
The total mass of the recovered material is significantly lower than the amount of crude material loaded.
Possible Causes & Solutions:
-
Compound Degradation on the Column: The acidic nature of silica gel can potentially lead to the degradation of sensitive compounds.
-
Solution: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an extended period (e.g., an hour), and then eluting it to see if any new spots appear.[5] If degradation is suspected, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[5]
-
-
Irreversible Adsorption: The compound may be too polar for the chosen mobile phase and is irreversibly adsorbed onto the stationary phase.
-
Solution: If you suspect the compound is stuck on the column, you can try flushing the column with a much more polar solvent, such as methanol or a mixture of dichloromethane and methanol.[7] It is crucial to first perform TLC analysis to ensure an appropriate mobile phase is chosen.
-
-
Compound Eluted in the Solvent Front: If the initial mobile phase is too polar, the compound may elute very quickly with the solvent front, leading to it being missed during fraction collection.[5]
-
Solution: Always collect the first few column volumes of solvent that elute from the column and analyze them by TLC to ensure your compound of interest has not eluted prematurely.
-
Problem 3: Product Crystallization on the Column
Symptoms:
-
A solid precipitate forms at the top of the column or within the stationary phase, impeding solvent flow.
Possible Causes & Solutions:
-
Poor Solubility in the Mobile Phase: The compound may have been loaded in a good solvent, but it is not sufficiently soluble in the less polar mobile phase used for elution.
-
Solution: Choose a mobile phase system in which your compound has adequate solubility. If a highly soluble loading solvent is necessary, use the minimum amount possible to dissolve the sample before loading it onto the column.[8] Alternatively, a "dry loading" technique can be employed. This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound?
A1: For a polar, aromatic compound like this compound, a gradient elution from a non-polar to a moderately polar solvent system is generally a good starting point. We recommend beginning with a mixture of hexane and ethyl acetate. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. The optimal ratio should be determined by preliminary TLC analysis.
Q2: How do I choose the right stationary phase?
A2: Standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice. However, due to the presence of the basic amino group, which can interact with the acidic silanol groups on the silica surface leading to tailing, you might consider alternatives. If significant tailing is observed, using neutral alumina or adding a small amount of a base like triethylamine to your mobile phase can be beneficial.
Q3: How can I effectively monitor the separation during column chromatography?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your column. Collect fractions of a consistent volume and spot a small amount of each fraction on a TLC plate. By visualizing the spots under a UV lamp or with a suitable staining agent, you can determine which fractions contain your purified product and which contain impurities. This allows you to pool the pure fractions for solvent evaporation.
Q4: What are the potential impurities I should be looking for?
A4: The impurities in crude this compound will depend on the synthetic route used for its preparation. Potential impurities could include starting materials, reagents, by-products from side reactions, or isomers such as 2-Amino-5-fluorophenol.[9] If the synthesis involves the reduction of a nitro group, unreacted nitro-precursors could also be present.
Q5: My purified this compound is colored, is this normal?
A5: Aminophenols are susceptible to oxidation, which can result in the formation of colored impurities. This process can be accelerated by exposure to air and light. To minimize oxidation, it is advisable to use degassed solvents, protect the column from direct light, and process the fractions promptly after collection. If the final product is colored, a subsequent purification step like recrystallization might be necessary.
Experimental Workflow & Diagrams
Workflow for Column Chromatography Purification
Caption: A generalized workflow for the purification of this compound by column chromatography.
Troubleshooting Decision Tree: Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
-
PubChem. this compound | C6H6FNO | CID 643562. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.[Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2024-11-20). [Link]
-
Reddit. troubleshooting column chromatography. r/chemistry. (2022-02-22). [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). [Link]
-
PubChem. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | C6H6FNO | CID 643562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 53981-25-2 [sigmaaldrich.com]
- 4. chromtech.com [chromtech.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing oxidation of 2-Amino-6-fluorophenol during storage
Introduction
2-Amino-6-fluorophenol is a valuable substituted aminophenol intermediate used in the synthesis of specialized pharmaceutical agents and advanced materials. A common challenge encountered by researchers is the compound's inherent susceptibility to oxidation. This degradation, often visually indicated by a color change from off-white or tan to dark brown or purple, compromises sample purity, impacts reaction yields, and can introduce confounding impurities into downstream processes. This guide provides a comprehensive set of troubleshooting protocols and answers to frequently asked questions to ensure the long-term stability of this compound in a laboratory setting.
Troubleshooting & Frequently Asked Questions (FAQs)
FAQ 1: My this compound has turned dark brown upon storage. What happened and is it still usable?
Answer:
The discoloration you are observing is a classic sign of oxidation. The aminophenol functional groups are highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light, moisture, and trace metal impurities. The initial off-white solid is oxidized into highly colored quinone-imine or phenoxazinone-type structures.
Causality: The electron-rich nature of the aromatic ring, activated by both the amino (-NH₂) and hydroxyl (-OH) groups, makes it prone to losing electrons (oxidation). Oxygen from the air acts as the primary oxidizing agent. This is a common characteristic of anilines and phenols.[1][2]
Usability: The usability of the discolored material depends entirely on the tolerance of your specific application for impurities. For sensitive multi-step syntheses or quantitative studies, using oxidized material is strongly discouraged as the impurities can interfere with reactions and complicate purification. For less sensitive applications, it might be possible to purify the material, but prevention is a far more effective strategy. We recommend performing an analytical check (see FAQ 3) to determine the purity before use.
FAQ 2: What are the ideal long-term storage conditions for this compound?
Answer:
To prevent oxidation and ensure maximum shelf-life, a multi-faceted approach to storage is required. Simply placing the bottle on a shelf is insufficient. The core principle is to eliminate or minimize contact with oxygen, light, moisture, and heat.
Expert Recommendation: We recommend subdividing the bulk material into smaller, single-use quantities upon receipt. This minimizes the exposure of the entire stock to atmospheric conditions each time a sample is taken.
A summary of recommended storage conditions is provided below:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Slows the rate of chemical degradation and oxidation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air and provides an excellent blanket. |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from light, which can catalyze oxidation.[3][4] A PTFE-lined cap provides a superior seal against moisture and oxygen ingress. |
| Moisture | Store in a desiccated environment | Water can participate in and accelerate degradation pathways. Storing vials within a desiccator or in a moisture-controlled cabinet is ideal.[5] |
FAQ 3: I suspect my sample is degrading. How can I analytically confirm oxidation?
Answer:
Visual inspection (discoloration) is a strong indicator, but quantitative confirmation requires analytical techniques. The choice of method depends on the equipment available in your laboratory.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reversed-phase HPLC method can separate the pure this compound from its more polar oxidized byproducts.[6]
-
Principle: As the compound oxidizes, its polarity changes. A gradient or isocratic HPLC method will show the appearance of new peaks, typically at different retention times than the parent compound. The area of these impurity peaks can be used to quantify the extent of degradation. Several methods exist for analyzing aminophenol and its degradation products.[7][8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to identify degradation products, especially if the impurities are volatile.[9] It provides both retention time data and mass spectral data to help identify the chemical structures of the impurities.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method. Spot the stored material alongside a fresh or reference sample on a TLC plate. The appearance of new spots, often with different Rf values, indicates the presence of impurities.
FAQ 4: Can I add a stabilizer to my this compound solution to prevent oxidation during an experiment?
Answer:
Yes, for applications where the additive will not interfere with downstream chemistry, the use of an antioxidant or stabilizer can be effective, particularly for solutions.
-
Ascorbic Acid (Vitamin C): In a patent for an HPLC detection method for p-aminophenol, ascorbic acid was added to the solvent to prevent oxidation of the analyte in solution, highlighting its efficacy as a stabilizer.[7]
-
Sodium Sulfite (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are common reducing agents used as oxygen scavengers. A patent related to p-aminophenol purification mentions using an aqueous solution of an oxidation stabilizer like Na₂SO₃ to coat the final product crystals.[10]
Important Caveat: You must validate that these additives are compatible with your specific reaction conditions. They may act as unwanted nucleophiles or reducing agents in your desired chemical transformation.
Protocols & Workflows
Protocol 1: Optimal Storage and Inert Gas Blanketing
This protocol describes the best practice for storing this compound to ensure its long-term stability.
-
Preparation: Work in an area with low humidity. Have appropriately sized amber glass vials with PTFE-lined screw caps ready.
-
Aliquoting: Upon receiving a new bottle of this compound, quickly weigh out and transfer experiment-sized portions (e.g., 100 mg, 500 mg) into the individual amber vials. This minimizes the need to repeatedly open the main stock container.
-
Inert Gas Purge: Place the opened vials in a glovebox or a desiccator chamber that can be purged with an inert gas.
-
Flushing: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Labeling: Clearly label each vial with the compound name, date, and quantity.
-
Secondary Containment & Storage: Place the sealed vials inside a labeled, sealed secondary container (e.g., a small box) with a desiccant pouch. Store this container in a -20°C freezer.
Diagram: Recommended Handling Workflow
The following diagram illustrates the critical steps to minimize oxidation during handling and storage.
Caption: Workflow for handling this compound to prevent degradation.
Diagram: Simplified Oxidation Pathway
This diagram shows a conceptual representation of the oxidative degradation process.
Caption: Factors leading to the oxidation of this compound.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]
- Google Patents. (2021). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
-
Reddit r/chemhelp. (2022). 4-Aminophenol stability. Retrieved from [Link]
- Google Patents. (1973). US3717680A - Purification of p-aminophenol.
-
International Research Journal of Engineering and Technology (IRJET). (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity. Dalton Transactions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
-
Thai Science. (n.d.). Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. thaiscience.info [thaiscience.info]
- 7. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 8. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. irjet.net [irjet.net]
- 10. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-fluorophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Amino-6-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common experimental challenges. As a versatile synthetic intermediate, understanding the nuances of its reactivity and handling is paramount to achieving high-yield, high-purity outcomes.
Section 1: Synthesis & Reaction Fundamentals
This section addresses foundational questions regarding the properties and synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The most prevalent and industrially scalable method for synthesizing 2-aminophenols is the reduction of the corresponding nitrophenol precursor.[1] For this compound, the typical starting material is 2-fluoro-6-nitrophenol.
Two main reduction strategies are employed:
-
Catalytic Hydrogenation: This is often the cleanest method, utilizing hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice. The reaction is typically performed in a suitable solvent like ethanol or ethyl acetate under a pressurized atmosphere of hydrogen.[2]
-
Chemical Reduction: This involves the use of stoichiometric reducing agents. A classic example is the Béchamp reduction, which uses iron metal in an acidic medium.[1] Other reagents, such as sodium sulfide, can also be effective, sometimes offering different selectivity in molecules with multiple reducible groups.[3]
A more advanced, modern approach involves the use of excited-state copper catalysis, which can transform a variety of nitroarenes into acylated 2-aminophenols.[4]
Q2: How does the ortho-fluorine substituent influence the molecule's reactivity?
The fluorine atom at the C6 position exerts a significant influence on the molecule's chemical behavior due to its strong electronegativity and the robust nature of the C-F bond.[5]
-
Inductive Effect: Fluorine has a powerful negative inductive effect (-I), withdrawing electron density from the aromatic ring.[5] This decreases the electron density of the benzene ring, which can influence its susceptibility to electrophilic aromatic substitution. It also affects the pKa of both the phenolic hydroxyl and the anilino amino groups.
-
Steric Hindrance: Although small, the fluorine atom provides some steric bulk ortho to the amino group, which can influence the regioselectivity of subsequent reactions.
-
Reactivity of Functional Groups: The electron-withdrawing nature of fluorine makes the adjacent amino group (at C2) less basic and the phenolic proton more acidic compared to the non-fluorinated parent compound, 2-aminophenol. This altered nucleophilicity can be critical when planning reactions like acylations or alkylations.
Q3: What are the key physical and chemical properties I should be aware of?
Understanding the fundamental properties of this compound is crucial for its handling, purification, and reaction setup.
| Property | Value | Source |
| CAS Number | 53981-25-2 | [6][7] |
| Molecular Formula | C₆H₆FNO | [6] |
| Molecular Weight | 127.12 g/mol | [6][7] |
| Appearance | Solid, Powder | [7] |
| Boiling Point | ~140 °C | [7] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [7] |
| Purity (Typical) | 97% | [7][8][9] |
The molecule exhibits both intra- and intermolecular hydrogen bonding, which contributes to a relatively high melting point, similar to its parent compound, 2-aminophenol.[1]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis and handling of this compound.
Issue 1: Low or No Product Yield in Reduction Reactions
Q: My reduction of 2-fluoro-6-nitrophenol is incomplete or has a very low yield. What factors should I investigate?
A low yield is a common issue that can almost always be traced back to a few key parameters. The logical flow for troubleshooting this problem is outlined below.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Causality & Solutions:
-
Catalyst Activity (for Hydrogenation): Palladium on carbon (Pd/C) can lose activity over time or if improperly stored. Ensure you are using a fresh, high-quality catalyst. Catalyst poisons, such as sulfur-containing impurities in the starting material or solvent, can completely halt the reaction.
-
Reaction Conditions:
-
Inert Atmosphere: Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen. Oxygen can deactivate the catalyst.
-
Hydrogen Pressure: While some reactions proceed at atmospheric pressure, applying 1-4 atm of hydrogen pressure significantly increases the reaction rate.[2]
-
Temperature: Most hydrogenations of this type run well at room temperature, but gentle heating (e.g., to 40-60°C) can be beneficial, especially if the reaction is sluggish.[4]
-
Solvent: Ensure the solvent is of high purity and adequately dissolves the starting material. Alcohols (methanol, ethanol) or esters (ethyl acetate) are common choices.
-
-
Reaction Monitoring: Do not rely solely on a predetermined reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[2]
Issue 2: Product Instability and Discoloration
Q: My isolated this compound is a white solid initially but quickly turns brown or reddish-purple. What causes this and how can I stop it?
This discoloration is a classic sign of oxidation. The aminophenol moiety is highly susceptible to oxidation by atmospheric oxygen, which leads to the formation of highly colored quinone-imine type structures.[2] This process is often accelerated by exposure to light, heat, or trace metal impurities.
Prevention Strategies:
-
Work Under Inert Atmosphere: During the entire work-up and purification process (filtration, solvent removal, etc.), maintain a positive pressure of nitrogen or argon.[2]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas all solvents used for work-up and purification by bubbling an inert gas through them or by using a freeze-pump-thaw technique.
-
Prompt Purification: Do not leave the crude product exposed to air for extended periods. Proceed immediately to purification after the work-up.
-
Storage: Store the final, purified product in a sealed vial, preferably under argon or nitrogen, in a refrigerator (2-8°C) and protected from light.[7][10]
Issue 3: Purification Difficulties
Q: I am having trouble purifying my product. Recrystallization gives poor recovery, and column chromatography results in significant streaking.
Purification can be challenging due to the molecule's polarity and its susceptibility to oxidation on silica gel.
Troubleshooting Purification:
-
Recrystallization:
-
Solvent Choice: 2-Aminophenol itself can be recrystallized from hot water.[1] For this compound, a co-solvent system might be necessary. Experiment with toluene/heptane, ethanol/water, or ethyl acetate/hexane mixtures. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
-
Column Chromatography:
-
Deactivate Silica: Streaking on silica gel columns is often due to the acidic nature of the silica, which can strongly adsorb the basic amino group. To mitigate this, you can use silica gel that has been pre-treated with a base. A common method is to prepare the column slurry with the chosen eluent system containing 0.5-1% triethylamine (Et₃N) or ammonia solution.
-
Inert Conditions: If the product is highly sensitive to oxidation, running the column under a positive pressure of nitrogen can help prevent on-column degradation.
-
Eluent System: Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Issue 4: Unwanted Side Reactions in Subsequent Steps
Q: I am trying to acylate the amino group of this compound, but I am getting a mixture of N-acylated, O-acylated, and di-acylated products. How can I improve selectivity?
This is a common regioselectivity challenge due to the presence of two nucleophilic sites: the amino group and the hydroxyl group. While the amino group is generally more nucleophilic than the hydroxyl group, competitive reactions can occur under certain conditions.
Caption: Regioselectivity in the acylation of this compound.
Strategies for Selective N-Acylation:
-
Control of Basicity (pH): The key is to exploit the difference in pKa between the anilinium ion (~4-5) and the phenol (~9-10).
-
Optimal Conditions: Run the reaction in the presence of a mild, non-nucleophilic base like sodium bicarbonate or pyridine. This base is strong enough to neutralize the HCl byproduct but not strong enough to significantly deprotonate the phenol, thus keeping the hydroxyl group's nucleophilicity low.
-
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature). N-acylation is typically kinetically favored and faster at lower temperatures.
-
Protecting Groups: For maximum selectivity, especially in multi-step syntheses, consider protecting the hydroxyl group first (e.g., as a silyl ether or benzyl ether), performing the N-acylation, and then deprotecting the hydroxyl group.
Section 3: Safety First - Handling and Disposal
Q: What are the critical safety precautions for working with this compound?
This compound and related aminophenols are hazardous compounds that must be handled with appropriate care.[6]
GHS Hazard Information: [6][7]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Irritation: Causes skin irritation and serious eye irritation.[6][7]
-
Respiratory: May cause respiratory irritation.[6]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is required.
-
-
Engineering Controls:
-
Handling:
-
Avoid creating dust when weighing or transferring the solid.[10]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area.
-
-
Disposal:
-
Dispose of all waste (solid and solutions) in properly labeled hazardous waste containers according to your institution's guidelines. Do not pour down the drain.[11]
-
-
Exposure Response:
Section 4: Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Fluoro-6-nitrophenol
This protocol describes a general procedure for the reduction of 2-fluoro-6-nitrophenol to this compound using palladium on carbon.
Materials:
-
2-Fluoro-6-nitrophenol
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (or Ethyl Acetate), reagent grade
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite™
-
Parr hydrogenator or a similar pressure-rated reaction vessel
Procedure:
-
Vessel Preparation: Add 2-fluoro-6-nitrophenol (1.0 eq) and a magnetic stir bar to the pressure vessel.
-
Catalyst Addition: Under a gentle stream of nitrogen, add 10% Pd/C (0.01-0.05 eq by weight of palladium).
-
Solvent Addition: Add enough ethanol to fully dissolve the starting material and create a stirrable slurry (typically a 0.1-0.5 M concentration).
-
Inerting: Seal the vessel and purge the headspace with nitrogen or argon for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Carefully vent the nitrogen and pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or ~3.4 atm).[2]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and/or by periodically (and carefully) depressurizing, taking a sample, and analyzing by TLC or LC-MS.[2]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of fresh ethanol. Caution: The Pd/C on the Celite pad can be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product should be purified promptly.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., hot water, or an ethanol/water mixture) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum, preferably under an inert atmosphere, to yield the purified product.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
Wikipedia. (2023). 2-Aminophenol. Retrieved from [Link]
-
Wang, P., et al. (2022). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of 6-Fluoro-2-aminophenol. Retrieved from [Link]
-
American Institute of Chemists. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]
Sources
- 1. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H6FNO | CID 643562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 53981-25-2 [sigmaaldrich.com]
- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. carlroth.com [carlroth.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting low purity in 2-Amino-6-fluorophenol batches
A Senior Application Scientist's Guide to Troubleshooting Low Purity
Welcome to the technical support center for 2-Amino-6-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity issues encountered during the synthesis and handling of this compound. As a crucial building block in pharmaceutical synthesis, ensuring its high purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).
This resource provides a structured, in-depth approach to troubleshooting, moving from common synthesis-related problems to purification and stability concerns. Each section is presented in a question-and-answer format to directly address the challenges you may face in the laboratory.
Section 1: Synthesis-Related Impurities and Their Mitigation
The most common route to synthesizing this compound involves the catalytic hydrogenation of 2-fluoro-6-nitrophenol. While seemingly straightforward, this reduction can be a source of several impurities if not properly controlled.
Q1: My final product is discolored (pink, brown, or black), and the purity by HPLC is low. What are the likely impurities from the synthesis step?
Discoloration is a common indicator of impurity, often arising from oxidation or incomplete reaction. The primary culprits during the catalytic reduction of 2-fluoro-6-nitrophenol are:
-
Unreacted Starting Material (2-fluoro-6-nitrophenol): A yellow to brownish solid, its presence indicates an incomplete reduction.
-
Intermediates of Reduction: Nitroso and hydroxylamine intermediates can be formed. These are often unstable and can lead to colored byproducts.
-
Oxidation Products: Aminophenols are highly susceptible to oxidation, especially in the presence of air and residual catalyst, forming colored polymeric species.[1]
-
Dehalogenated Impurities: Depending on the catalyst and reaction conditions, the fluorine atom can be reductively cleaved, leading to the formation of 2-aminophenol.
The following diagram illustrates the primary reaction and potential side reactions:
Caption: Synthetic pathway and potential impurity formation.
Q2: How can I minimize the formation of these synthesis-related impurities?
Optimizing the reaction conditions is critical for achieving high purity. Consider the following adjustments:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a high-quality, fresh catalyst (e.g., 5-10% Pd/C). | An active catalyst ensures complete reduction and minimizes the formation of intermediates. |
| Hydrogen Pressure | Maintain a constant and adequate hydrogen pressure throughout the reaction. | Insufficient hydrogen can lead to incomplete reduction. |
| Solvent | Use a deoxygenated solvent (e.g., ethanol, ethyl acetate). | Minimizes the presence of oxygen, reducing the potential for oxidation of the product. |
| Temperature | Maintain a controlled, moderate temperature (e.g., 25-40 °C). | Higher temperatures can promote side reactions, including dehalogenation. |
| Reaction Monitoring | Monitor the reaction progress by TLC or HPLC. | Ensures the reaction is driven to completion, consuming all the starting material. |
Expert Tip: After the reaction is complete, it is crucial to filter the catalyst under an inert atmosphere (e.g., nitrogen or argon). Exposing the reaction mixture to air in the presence of the palladium catalyst can significantly accelerate the oxidation of the desired this compound.
Section 2: Purification Challenges and Solutions
Even with an optimized synthesis, some level of impurity is likely. The purification of this compound, typically by recrystallization, presents its own set of challenges.
Q3: I'm having trouble getting my this compound to crystallize. It either "oils out" or remains in solution. What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a common problem in crystallization, especially when impurities are present that depress the melting point.[2] Here is a systematic approach to troubleshoot this issue:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Initial Screening: Test the solubility of your crude product in a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, toluene, heptane).
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water and toluene/heptane.[3]
-
-
Addressing "Oiling Out":
-
Add More Solvent: Your solution may be too concentrated, causing the compound to come out of solution above its melting point. Add more of the "good" solvent, reheat to dissolve, and cool again.
-
Lower the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
-
Q4: My recrystallized product is still not pure enough. What are my options?
If a single recrystallization is insufficient, consider the following:
-
Second Recrystallization: A second recrystallization from a different solvent system may remove impurities that were co-soluble in the first solvent.
-
Charcoal Treatment: If your product is colored due to highly conjugated impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Column Chromatography: For very stubborn impurities, purification by flash column chromatography on silica gel can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
Section 3: Stability and Storage
The purity of this compound can decrease over time if not stored properly.
Q5: My previously high-purity this compound has developed a color and shows new impurity peaks on HPLC after storage. Why is this happening and how can I prevent it?
Aminophenols are notoriously prone to degradation, primarily through oxidation.[4] The presence of light, air (oxygen), and trace metals can catalyze this process, leading to the formation of colored quinone-imine type structures and other polymeric materials.
Storage Recommendations:
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric oxygen. |
| Temperature | Store in a cool, dark place, preferably refrigerated. | Reduces the rate of degradation reactions. |
| Container | Use an amber glass vial or a container that protects from light. | Light can promote oxidative degradation. |
| Purity | Ensure the material is free of residual catalyst and acidic or basic impurities. | These can catalyze decomposition. |
Section 4: Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Q6: What is a good starting point for developing an HPLC method to assess the purity of this compound?
A reversed-phase HPLC method is generally suitable for separating this compound from its likely impurities.
Recommended Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
This method should provide good separation of the polar this compound from less polar impurities and starting materials. The acidic mobile phase helps to ensure good peak shape for the amine functionality. Method validation should be performed to ensure it is suitable for its intended purpose.[5]
The following decision tree provides a systematic approach to troubleshooting low purity issues:
Sources
- 1. (PDF) Degradation of p-Aminophenol by fenton's process. Influence of operational parameters [academia.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Managing solubility issues of 2-Amino-6-fluorophenol in organic solvents
Welcome to the technical support center for 2-Amino-6-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for managing the solubility of this compound in organic solvents. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in a laboratory setting.
Compound Profile: this compound
Before addressing solubility issues, it is crucial to understand the physicochemical properties of this compound. These properties are key to predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | Solid | [2] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The presence of amino (-NH₂) and hydroxyl (-OH) groups makes this compound a polar molecule capable of hydrogen bonding, while the fluorinated benzene ring contributes to its lipophilic character. This amphiphilic nature is the primary reason for its variable solubility in different organic solvents.
Frequently Asked Questions (FAQs)
Here are some answers to common questions about handling and dissolving this compound.
Q1: What is the best starting solvent for dissolving this compound?
Based on the solubility of the closely related compound 2-aminophenol, polar aprotic solvents are an excellent starting point. We recommend trying the following solvents first:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Ethyl acetate
-
Acetone
For the analogous compound N-formyl-2-aminophenol, solubility in DMSO and DMF is approximately 1 mg/mL.[3] You can expect a similar or slightly higher solubility for this compound due to the additional polar interactions from the fluorine atom.
Q2: Is this compound soluble in alcohols like ethanol or methanol?
Yes, based on data for 2-aminophenol, it is expected to be soluble in alcohols like ethanol and methanol.[4][5] These are polar protic solvents that can effectively solvate the polar functional groups of the molecule.
Q3: What about non-polar solvents like toluene, hexane, or dichloromethane?
The solubility of this compound in non-polar solvents is expected to be low. The high polarity from the amino and hydroxyl groups will hinder its dissolution in these solvents. The analogous 2-aminophenol is only slightly soluble in toluene and insoluble in benzene.[6]
Q4: Are there any stability concerns I should be aware of when preparing solutions?
Yes, aminophenols can be sensitive to air and light.[6] The amino group is susceptible to oxidation, which can lead to discoloration and degradation of the compound. To ensure the integrity of your solutions:
-
Store the solid compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare solutions fresh whenever possible.
-
If you need to store solutions, do so in airtight, dark glass vials at low temperatures (-20°C or -80°C).
Troubleshooting Guide
This section provides in-depth, step-by-step guidance for overcoming common solubility challenges.
Issue 1: Low Solubility in a Desired Solvent
Q: I need to dissolve this compound in a solvent where it has poor solubility for my experiment. What can I do?
When direct dissolution is not sufficient, several techniques can be employed to enhance solubility. The choice of method depends on the specific requirements of your experiment, such as the final concentration needed and the compatibility of additives with your downstream applications.
Caption: Decision workflow for enhancing solubility.
Causality: A co-solvent system can modulate the polarity of the primary solvent to better match that of the solute, thereby increasing solubility.
Protocol:
-
Select a Co-solvent: Choose a co-solvent that is miscible with your primary solvent and has a different polarity. For example, if your primary solvent is moderately polar, you could add a more polar co-solvent like DMSO or a less polar one like dichloromethane in small increments.
-
Prepare a Stock Solution: Dissolve the this compound in a small amount of a good solvent (e.g., DMSO) to create a concentrated stock solution.
-
Titrate into the Primary Solvent: Slowly add the stock solution to your primary solvent while stirring. This can sometimes prevent precipitation.
-
Direct Co-solvent Addition: If the above method fails, try adding the co-solvent directly to the suspension of the compound in the primary solvent. Start with a small percentage (e.g., 1-5% v/v) and gradually increase it.
Causality: this compound is an amphoteric molecule, meaning it has both acidic (phenolic hydroxyl) and basic (amino) groups. Adjusting the pH can ionize one of these groups, forming a salt that is generally more soluble in polar solvents. The ortho-fluoro substitution increases the acidity of the phenolic proton compared to phenol.[7]
Protocol:
-
For Increasing Solubility in Polar/Aqueous Media:
-
Acidification: To protonate the amino group, add a dilute organic or inorganic acid (e.g., HCl, TFA). This will form an ammonium salt.
-
Basification: To deprotonate the phenolic hydroxyl group, add a dilute organic or inorganic base (e.g., NaOH, triethylamine). This will form a phenoxide salt.
-
-
Experimental Steps:
-
Suspend the this compound in your solvent.
-
Add the acid or base dropwise while monitoring for dissolution.
-
Be mindful that pH changes can affect the stability of the compound and the outcome of your experiment. Always run a small-scale test first.
-
Causality: Providing energy in the form of heat or sound waves can help overcome the activation energy barrier for dissolution.
Protocol:
-
Gentle Heating: Warm the solvent to a moderate temperature (e.g., 30-40°C). Avoid excessive heat, as it can lead to degradation.
-
Sonication: Place the sample in a sonicator bath for short intervals (e.g., 5-10 minutes).
-
Combination: Combine gentle heating with sonication for a synergistic effect.
Issue 2: Precipitation of the Compound from Solution
Q: My this compound dissolved initially but then crashed out of solution. What happened and how can I fix it?
Precipitation upon standing, cooling, or addition of another liquid suggests that the solution was supersaturated or that the solubility is highly dependent on temperature or solvent composition.
Caption: Troubleshooting workflow for precipitation.
Solutions:
-
Re-dissolve with Heat: Gently warm the solution to re-dissolve the precipitate. If it goes back into solution, it indicates temperature-dependent solubility. For your experiment, you may need to work at a controlled, slightly elevated temperature.
-
Add a Co-solvent: If precipitation occurred after adding a second solvent (e.g., adding a DMSO stock to a buffer), the compound likely has low solubility in the final solvent mixture. Try adding a small amount of a mutually miscible co-solvent that is good for the compound (like DMSO or ethanol) to the final solution.
-
Lower the Concentration: You may be working above the saturation point of the compound in that specific solvent. Prepare a new solution at a lower concentration.
-
pH Shift: If the solution's pH changed (e.g., by adding an unbuffered aqueous solution), this could have caused precipitation. Check and adjust the pH as described in the pH adjustment method.
Summary of Recommended Solvents
The following table provides a general guideline for the expected solubility of this compound in common organic solvents, based on its chemical structure and data from analogous compounds.[8][9]
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Hydrogen bonding with the -OH and -NH₂ groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Moderate polarity, but less effective at solvating the polar groups. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Lower polarity and inability to act as hydrogen bond donors. |
| Aromatic | Toluene, Benzene | Very Low | Non-polar nature makes them poor solvents for this polar molecule. |
| Aliphatic | Hexane, Heptane | Insoluble | Very low polarity, unable to overcome the crystal lattice energy. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Liptak, M. D., & Shields, G. C. (2001). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 123(29), 7314–7319.
-
Solubility of Things. (n.d.). 2-Aminophenol. Retrieved from [Link]
- Anderson, B. D., & Conradi, R. A. (1985). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences, 74(8), 825–830.
-
Quora. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved from [Link]
-
Quora. (2017). Why is para choro phenol more acidic than para fluro phenol? Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on fluorescence spectra of (a) phenol and (b) PFP. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Filo. (2023). Explain the trends in the acidity of phenol and the monofluoro derivative. Retrieved from [Link]
-
Kajay Remedies. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. Retrieved from [Link]
-
University of Cape Town. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
- 1. This compound | C6H6FNO | CID 643562 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
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- 6. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 9. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Amino-6-fluorophenol Derivatives
Welcome to the technical support center dedicated to navigating the intricacies of Nuclear Magnetic resonance (NMR) spectroscopy for 2-amino-6-fluorophenol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges in spectral interpretation. The unique substitution pattern of these molecules—possessing an amino group, a hydroxyl group, and a fluorine atom on an aromatic ring—gives rise to complex and often counterintuitive NMR spectra. This resource provides in-depth, troubleshooting-focused answers to common questions, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: ¹H NMR Spectral Complexities
Question 1: Why do the aromatic proton signals in my ¹H NMR spectrum of a this compound derivative look so complex and overlapping?
Answer: The complexity in the aromatic region (typically 6.0-7.5 ppm) of this compound derivatives stems from a combination of factors:
-
Spin-Spin Coupling: The protons on the aromatic ring not only couple to each other (ortho, meta, and para couplings) but also to the fluorine atom. This creates a more intricate splitting pattern than in non-fluorinated analogues.
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching the magnitude of the J-coupling constant), second-order effects can distort the spectrum. This leads to non-ideal splitting patterns and can make direct interpretation difficult.
-
Overlapping Multiplets: The electron-donating effects of the amino and hydroxyl groups, combined with the electron-withdrawing effect of fluorine, can cause the aromatic proton signals to be relatively close together, leading to significant overlap of the multiplets.
Troubleshooting Steps:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving overlapping signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity within the aromatic spin system.
-
TOCSY (Total Correlation Spectroscopy): This can reveal the entire spin system of the aromatic ring, even if some protons are not directly coupled.
-
-
Simulation: Using NMR simulation software can help to predict the appearance of the spectrum based on estimated chemical shifts and coupling constants. By adjusting these parameters to match the experimental spectrum, you can gain confidence in your assignments.
Question 2: The signals for my -NH₂ and -OH protons are broad and sometimes don't appear at all. Why is this happening?
Answer: The appearance of exchangeable protons like those in amino (-NH₂) and hydroxyl (-OH) groups is highly dependent on several factors:
-
Chemical Exchange: These protons can exchange with each other, with trace amounts of water in the solvent, or with acidic/basic impurities.[1] If this exchange is on an intermediate timescale relative to the NMR experiment, the signals will be broad. Rapid exchange can lead to a single, sharp, averaged signal, or the signal may be too broad to be distinguished from the baseline.
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and possesses a quadrupole moment.[2][3] This can lead to rapid relaxation of the attached protons, causing significant broadening of the -NH₂ signal.[2]
-
Solvent Effects: In protic solvents like D₂O or methanol-d₄, the -NH₂ and -OH protons will exchange with the deuterium atoms of the solvent, causing their signals to disappear from the ¹H NMR spectrum. In aprotic solvents like DMSO-d₆, hydrogen bonding with the solvent can slow down the exchange rate, often resulting in sharper, more observable signals.[4]
Troubleshooting Steps:
-
Choice of Solvent: For observing exchangeable protons, DMSO-d₆ is often the solvent of choice due to its ability to form hydrogen bonds and slow down exchange.
-
Sample Preparation: Ensure your sample and solvent are as dry as possible to minimize exchange with water.
-
Temperature Variation: Lowering the temperature of the NMR experiment can slow down the exchange rate, potentially sharpening the signals. Conversely, increasing the temperature can sometimes sharpen signals by moving the exchange into the fast-exchange regime.
-
Acid/Base Addition: Adding a very small amount of acid or base can catalyze the exchange, either sharpening the signal (fast exchange) or causing it to disappear. This can be a useful diagnostic tool.
Section 2: The Influence of Fluorine
Question 3: How does the fluorine atom affect the ¹H and ¹³C NMR spectra?
Answer: The presence of a fluorine atom has a profound effect on both the ¹H and ¹³C NMR spectra due to its high electronegativity and the fact that the ¹⁹F nucleus has a spin of I=½.
-
¹H NMR:
-
Through-Bond Coupling: The ¹⁹F nucleus will couple to nearby protons, resulting in additional splitting of their signals. This coupling occurs over multiple bonds, with the magnitude typically following the order: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para). These couplings can range from approximately 1 to 10 Hz.[5]
-
-
¹³C NMR:
-
Large One-Bond Coupling (¹JCF): The carbon directly attached to the fluorine will show a very large splitting, typically in the range of 240-320 Hz.[6] This large coupling is a definitive indicator of a C-F bond.
-
Longer-Range Couplings: Couplings to carbons two bonds away (²JCF) and three bonds away (³JCF) are also observed and are typically in the range of 10-30 Hz and 1-10 Hz, respectively.
-
Data Presentation: Typical Coupling Constants in Fluorinated Aromatic Systems
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| ¹JCF | 1 | 240 - 320 |
| ²JCF | 2 | 10 - 30 |
| ³JCF | 3 | 1 - 10 |
| ³JHF (ortho) | 3 | 5 - 10 |
| ⁴JHF (meta) | 4 | 1 - 5 |
| ⁵JHF (para) | 5 | < 1 |
Question 4: I'm not familiar with ¹⁹F NMR. What should I expect and how can it help my analysis?
Answer: ¹⁹F NMR is a highly sensitive technique that provides valuable information about fluorinated compounds.[7]
-
High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.
-
Wide Chemical Shift Range: ¹⁹F chemical shifts span a very wide range (over 800 ppm), which means that even structurally similar fluorine atoms will often have distinct, well-resolved signals.[7] For aryl fluorides, the chemical shifts typically appear between -100 and -170 ppm relative to CFCl₃.
-
Structural Information: The chemical shift of the fluorine atom is very sensitive to its electronic environment. Changes in substitution on the aromatic ring will lead to predictable shifts in the ¹⁹F signal.
-
Coupling Information: The ¹⁹F spectrum will show couplings to nearby protons, which can be used to confirm assignments made from the ¹H spectrum.
Experimental Protocol: Acquiring a Basic ¹⁹F NMR Spectrum
-
Sample Preparation: Prepare the sample in the same way as for ¹H NMR. A concentration of 5-20 mg in 0.5-0.7 mL of a deuterated solvent is usually sufficient.
-
Spectrometer Setup:
-
Ensure the spectrometer is equipped with a probe capable of observing ¹⁹F.
-
Tune and match the probe for the ¹⁹F frequency.
-
-
Acquisition Parameters:
-
A standard one-pulse experiment is typically used.
-
The spectral width should be set to cover the expected range for aryl fluorides (e.g., -100 to -180 ppm).
-
A relaxation delay of 1-2 seconds is usually adequate.
-
-
Proton Decoupling: For a simplified spectrum showing only singlets (or F-F coupling if other fluorines are present), a proton-decoupled ¹⁹F experiment should be run. For observing H-F couplings, a proton-coupled experiment is necessary.
Section 3: Advanced Spectral Interpretation and Structural Elucidation
Question 5: How can I use 2D NMR to definitively assign all the signals in my this compound derivative?
Answer: A combination of 2D NMR experiments is essential for the unambiguous assignment of complex spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This is the primary method for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the overall carbon skeleton. For example, the proton at position 3 will show an HMBC correlation to the carbon bearing the fluorine (C-6) and the carbon bearing the hydroxyl group (C-1).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, typically within 5 Å. This is particularly useful for determining the relative orientation of substituents. For instance, a NOESY correlation between the -NH₂ protons and the proton at position 3 would confirm their proximity.
Visualization: Logical Workflow for 2D NMR-based Structure Elucidation
Caption: A logical workflow for structure elucidation using 2D NMR.
Question 6: My compound can form an intramolecular hydrogen bond. How would this affect the NMR spectrum?
Answer: Intramolecular hydrogen bonding between the ortho -OH and -NH₂ groups, or between one of these groups and the fluorine atom, can have significant and informative effects on the NMR spectrum.
-
Chemical Shift of -OH and -NH₂ Protons: A strong intramolecular hydrogen bond will deshield the involved proton, causing its signal to shift downfield (to a higher ppm value).[8] The signal may also become sharper as the hydrogen bond restricts its movement and reduces its rate of exchange with the solvent.
-
Conformational Locking: The hydrogen bond can lock the molecule into a more rigid conformation. This can lead to distinct NOE signals that might not be present in a more flexible analogue. For example, a hydrogen bond between the -OH and -NH₂ groups would bring the protons on these groups into close proximity, potentially giving rise to a NOE cross-peak.
-
Changes in Coupling Constants: While often a subtle effect, conformational changes due to hydrogen bonding can slightly alter the dihedral angles between coupled nuclei, leading to small changes in their J-coupling constants.
Visualization: Potential Intramolecular Hydrogen Bonding
Caption: Intramolecular hydrogen bonding in this compound.
References
-
George, A., Thomas, P. V., & Kumar, D. D. (2011). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of b hemicucurbit[2]uril, c hemicucurbit[9]uril. Retrieved from: [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
-
University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Consequences of nuclei with quadrupole moments in NMR. Retrieved from: [Link]
-
ResearchGate. (n.d.). Effects of Amino Substitution on the Excited State Hydrogen Transfer in Phenol: A TDDFT Study. Retrieved from: [Link]
-
Contreras, R. H., et al. (2002). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Available at: [Link]
-
Walczak, M. A., et al. (2011). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from: [Link]
-
Vervoort, J., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Available at: [Link]
-
Case, D. A. (2007). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Journal of Biomolecular NMR. Available at: [Link]
-
Claridge, T. D. W. (2016). Common problems and artifacts encountered in solution-state NMR experiments. High-Resolution NMR Techniques in Organic Chemistry. Available at: [Link]
-
Leah4sci. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. Available at: [Link]
-
Mondal, B., et al. (2018). Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. ACS Omega. Available at: [Link]
-
Pople, J. A. (1958). The effect of quadrupole relaxation on nuclear magnetic resonance multiplets. Molecular Physics. Available at: [Link]
-
ResearchGate. (n.d.). H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... and H/D Isotope Effects on H-MAS-NMR Spectra. Retrieved from: [Link]
-
Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Washington, J. W., et al. (2020). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches... Environmental Science & Technology. Available at: [Link]
-
ResearchGate. (n.d.). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Retrieved from: [Link]
-
PubMed. (n.d.). ¹H-MAS-NMR chemical shifts in hydrogen-bonded complexes of chlorophenols... and H/D isotope effects on ¹H-MAS-NMR spectra. Retrieved from: [Link]
-
Wu, G. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Applied Sciences. Available at: [Link]
-
ResearchGate. (n.d.). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Retrieved from: [Link]
-
PubMed. (n.d.). A Photochemical Strategy for ortho-Aminophenol Synthesis via Dearomative-Rearomative Coupling Between Aryl Azides and Alcohols. Retrieved from: [Link]
-
Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]
-
Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. Retrieved from: [Link]
-
Frontiers. (n.d.). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Retrieved from: [Link]
-
PubMed. (n.d.). Highly sensitive sequential injection determination of p-aminophenol in paracetamol formulations... Retrieved from: [Link]
-
Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). Quadrupolar Coupling. Retrieved from: [Link]
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Abraham, M. H., et al. (2010). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics. Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 2-Amino-6-fluorophenol for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible pharmaceutical manufacturing. 2-Amino-6-fluorophenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other analytical techniques, supported by experimental insights and adherence to rigorous scientific principles.
The Criticality of Purity in this compound
This compound (C₆H₆FNO) is a substituted aminophenol derivative whose reactivity makes it a valuable intermediate.[1] However, this reactivity also predisposes it to the formation of impurities during synthesis and storage. Potential impurities can arise from starting materials, by-products of the reaction, or degradation products. For instance, synthetic routes may involve the reduction of a nitrophenol precursor, and incomplete reactions could leave residual starting material.[2] Furthermore, aminophenols are susceptible to oxidation and other degradation pathways, potentially forming colored impurities that can compromise the quality of the final API.[3][4][5][6] Therefore, a highly specific and sensitive analytical method is paramount for the quality control of this critical intermediate.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound.[7] Its high resolving power, sensitivity, and versatility make it the preferred method in the pharmaceutical industry.
The Rationale Behind the HPLC Method Design
A robust HPLC method for this compound must be able to separate the main component from all potential process-related impurities and degradation products. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a moderately polar compound like this compound.
The selection of chromatographic conditions is critical for achieving the desired separation. Here, we propose a scientifically sound, albeit hypothetical, HPLC method based on established principles for similar analytes.
Table 1: Proposed HPLC Method Parameters for this compound Purity Validation
| Parameter | Recommended Condition | Justification |
| Column | C18 (L1), 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. A 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH to ensure reproducible retention times and good peak shape for the amine and phenol functional groups. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and UV transparency. |
| Gradient Elution | 5% to 95% B over 20 minutes | A gradient elution is necessary to elute both polar and non-polar impurities that may be present in the sample, ensuring a comprehensive impurity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | Based on the phenolic chromophore, this wavelength should provide good sensitivity for this compound and many of its potential aromatic impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Acetonitrile (90:10) | Ensures sample compatibility with the mobile phase and good peak shape. |
Comparative Analysis of Analytical Techniques
While HPLC is the predominant technique, other analytical methods can also be employed for purity assessment. A comprehensive understanding of their strengths and limitations is crucial for selecting the most appropriate method for a given application.
Table 2: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established in pharmaceutical analysis. | Requires solvent consumption, can be time-consuming for complex samples. | Excellent: The most suitable and widely used technique for this type of analysis. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds, high efficiency. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Poor: this compound has a relatively high boiling point and may degrade at high temperatures. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency, low sample and solvent consumption, orthogonal separation mechanism to HPLC. | Can have lower sensitivity for some analytes, reproducibility can be challenging. | Good: Can be a valuable orthogonal technique to confirm purity and resolve impurities that co-elute in HPLC.[8] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the NMR signal intensity of an analyte relative to a certified internal standard. | Primary analytical method, does not require a reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. | Fair: Useful for assay determination but may lack the sensitivity to detect trace impurities. |
| Spectrophotometry (UV-Vis) | Measurement of the absorption of light by the analyte. | Simple, rapid, and inexpensive. | Low specificity, susceptible to interference from impurities that absorb at the same wavelength. | Poor: Not suitable for purity determination due to its lack of specificity. |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the analytical data, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13] The validation process demonstrates that the method is suitable for its intended purpose.
HPLC Purity Validation Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process.
Caption: Workflow for HPLC method validation.
Step-by-Step Validation Protocol
1. Specificity (Forced Degradation Study)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.
-
Procedure:
-
Prepare solutions of this compound.
-
Subject the solutions to stress conditions:
-
Acid hydrolysis (e.g., 0.1 N HCl at 60 °C for 24 hours).
-
Base hydrolysis (e.g., 0.1 N NaOH at 60 °C for 24 hours).
-
Oxidative degradation (e.g., 3% H₂O₂ at room temperature for 24 hours).
-
Thermal degradation (e.g., solid sample at 105 °C for 24 hours).
-
Photolytic degradation (e.g., solution exposed to UV light).
-
-
Analyze the stressed samples by the proposed HPLC method.
-
Acceptance Criteria: The method should be able to separate the main peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should confirm that the main peak is spectrally pure.
-
2. Linearity and Range
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo (if applicable for a drug product) or a sample matrix.
-
Spike the placebo/matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase pH (± 0.2 units).
-
Mobile phase composition (± 2% organic).
-
-
Analyze the system suitability solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations.
Data Presentation and System Suitability
Clear and concise data presentation is essential for evaluating the performance of the analytical method.
Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column and the separation. |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | Ensures baseline separation of critical peaks. |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the analytical system. |
Note: These acceptance criteria are based on general pharmacopeial guidelines such as USP <621> and should be established and justified for the specific method.[14][15][16][17][18]
Logical Relationship of Validation Parameters
The following diagram illustrates the interconnectedness of the validation parameters, forming a self-validating system.
Caption: Interrelation of analytical validation parameters.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its control. While several analytical techniques are available, reversed-phase HPLC stands out as the most suitable method due to its high resolving power, sensitivity, and established role in pharmaceutical analysis. This guide has provided a comprehensive framework for the development and validation of an HPLC method for this compound, emphasizing the scientific rationale behind the experimental choices. By adhering to the principles of method validation outlined by regulatory bodies such as the ICH, researchers and drug developers can ensure the integrity of their data and, ultimately, the quality and safety of their pharmaceutical products. The adoption of a well-validated HPLC method is not merely a regulatory requirement but a fundamental component of good scientific practice in the pharmaceutical industry.
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Arora, P. K. (2015). Bacterial degradation of 2-aminophenol. Environmental Science and Pollution Research, 22(18), 13837–13841. [Link]
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Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. [Link]
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Qutob, M., Hussein, M. A., Alamry, K. A., & Rafatullah, M. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(29), 18665–18685. [Link]
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Zhang, Y., Wang, C., & Li, Y. (2009). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Journal of Hazardous Materials, 169(1-3), 1113–1118. [Link]
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Kumar, A., & Singh, R. (2025). Review on the modern analytical advancements in impurities testing. Journal of Pharmaceutical and Biomedical Analysis, 245, 115988. [Link]
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Kopec, S., & Holzgrabe, U. (2005). Impurity profile of amino acids? Pharmeuropa Scientific Notes, 2005(1), 1–7. [Link]
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A Researcher's Guide to the Structural Confirmation of 2-Amino-6-fluorophenol Derivatives: An Integrated Spectroscopic and Crystallographic Approach
Introduction: The Significance of 2-Amino-6-fluorophenol Derivatives in Modern Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Within this context, the this compound scaffold is a privileged structural motif found in a range of pharmacologically active compounds.
However, the synthesis of derivatives from this scaffold can often lead to isomeric impurities or unexpected rearrangements. For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.[1][] Inaccurate structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide provides a comprehensive, technically grounded framework for the rigorous structural elucidation of this compound derivatives, emphasizing a multi-technique, self-validating approach.
The Analytical Triad: A Multi-Technique Approach for Unambiguous Structure Elucidation
While individual analytical techniques provide valuable pieces of the structural puzzle, reliance on a single method is often insufficient for absolute confirmation. A synergistic approach integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, single-crystal X-ray crystallography, forms a "self-validating system." This triad ensures that the structural hypothesis is tested from multiple, independent perspectives: connectivity (NMR), molecular formula (MS), and three-dimensional arrangement (X-ray crystallography).
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, is essential.
The "Why": Causality in NMR Experiment Selection
We don't just run NMR; we select specific experiments to answer specific questions. ¹H NMR provides the initial map of proton environments. ¹³C NMR reveals the carbon skeleton. Crucially, for this scaffold, ¹⁹F NMR offers a highly sensitive and specific probe for the fluorinated position.[3][4][5] 2D NMR (COSY, HSQC, HMBC) is then employed to connect the pieces, establishing definitive bond-by-bond correlations.
¹H NMR (Proton NMR): Mapping the Aromatic System
The aromatic region of the ¹H NMR spectrum is particularly informative. The electron-donating -NH2 and -OH groups and the electron-withdrawing -F group create a distinct pattern of chemical shifts and couplings for the three aromatic protons.
-
Expected Signals: Protons on a phenol ring typically appear between 6.5 and 8.0 ppm.[6][7]
-
Splitting Patterns: The relative positions of the substituents dictate the coupling constants (J-values) between adjacent (ortho), meta, and para protons, providing crucial information about their placement.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often preferred as it can help in observing the exchangeable -OH and -NH2 protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the data with appropriate Fourier transformation, phasing, and baseline correction. Integrate the signals to determine proton ratios.
¹³C NMR: Probing the Carbon Skeleton and C-F Coupling
¹³C NMR provides a count of unique carbon atoms. A key diagnostic feature for this compound derivatives is the large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 230-260 Hz, which splits the signal of the carbon directly attached to the fluorine atom into a doublet. Smaller two-bond (²JCF) and three-bond (³JCF) couplings can also be observed, providing further structural confirmation.
¹⁹F NMR: The Fluorine-Specific Probe
Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and specific technique.[4][8] It provides a clean spectral window with a wide chemical shift range, making it an excellent tool for confirming the presence of fluorine and analyzing isomeric purity.[3][9][10]
-
Causality: The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it a powerful reporter on the substitution pattern of the aromatic ring.[11]
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm, DMSO-d6) | Multiplicity / Coupling |
| ¹H | ~8.5-9.5 (broad) | -OH |
| ¹H | ~6.5-7.0 | Aromatic Protons (m) |
| ¹H | ~4.5-5.5 (broad) | -NH₂ |
| ¹³C | ~150-160 (d) | C-F (¹JCF ≈ 240 Hz) |
| ¹³C | ~140-150 | C-OH |
| ¹³C | ~120-130 | C-NH₂ |
| ¹³C | ~110-120 | Aromatic CHs |
| ¹⁹F | ~-130 to -150 (vs CFCl₃) | Multiplet |
Note: Actual shifts will vary based on other substituents on the derivative.
2D NMR: Connecting the Dots
For complex derivatives, 1D NMR may not be sufficient to assign all signals unambiguously. 2D NMR experiments are the definitive solution.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular framework, especially around quaternary carbons.
Caption: 2D NMR correlation network example.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the synthesized compound, which is a critical piece of evidence for confirming its elemental composition.
The "Why": High-Resolution Mass Spectrometry (HRMS)
Low-resolution MS gives the nominal mass, but HRMS (e.g., ESI-TOF or Orbitrap) provides a highly accurate mass measurement (typically to within 5 ppm). This accuracy allows for the unambiguous determination of the molecular formula, as very few elemental combinations will match the measured mass.
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum in high-resolution mode.
-
Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for the expected molecular formula.
Fragmentation Analysis: A Structural Fingerprint
While soft ionization is used for molecular formula confirmation, harder ionization techniques like electron ionization (EI), often coupled with Gas Chromatography (GC-MS), can provide valuable structural information through fragmentation.[12][13] The fragmentation pattern is a reproducible fingerprint of the molecule.[13] For aromatic compounds, characteristic fragments include the loss of substituents and the formation of stable ions like the tropylium ion (m/z 91 if an alkyl side chain is present).[14]
Table 2: HRMS Data Comparison for a Hypothetical Derivative C₇H₈FNO
| Ion | Theoretical m/z | Observed m/z | Difference (ppm) | Conclusion |
| [M+H]⁺ | 142.0663 | 142.0661 | -1.4 | Formula Confirmed |
X-ray Crystallography: The Gold Standard
When a single, high-quality crystal of the derivative can be grown, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[15] It generates a 3D model of the molecule, confirming not only the connectivity but also the precise spatial arrangement of every atom.
The "Why": Beyond Connectivity
While NMR and MS define the molecular formula and atomic connections, they do not directly observe the 3D structure. Crystallography provides this definitive view, resolving any ambiguities about isomerism or stereochemistry. The resulting crystal structure can also reveal intermolecular interactions, such as hydrogen bonding, which can be relevant to the material's physical properties.
Experimental Protocol: Single-Crystal X-ray Diffraction (Overview)
-
Crystallization: The most challenging step. Requires screening various solvents and conditions (e.g., slow evaporation, vapor diffusion) to grow diffraction-quality single crystals.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final 3D structure.
Caption: High-level X-ray crystallography workflow.
Conclusion: A Commitment to Structural Integrity
The structural confirmation of novel this compound derivatives is a multi-faceted process that demands rigor and the intelligent application of complementary analytical techniques. Relying on a single piece of data is insufficient. By integrating high-resolution mass spectrometry for molecular formula determination, a comprehensive suite of NMR experiments for connectivity analysis, and, where feasible, X-ray crystallography for absolute 3D structure, researchers can establish a self-validating system. This robust approach ensures the scientific integrity of the data, builds a trustworthy foundation for subsequent research, and ultimately accelerates the path of drug discovery and development.
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National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Available at: [Link]
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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 2-Amino-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Immunological Implications of 2-Amino-6-fluorophenol and the Imperative of Cross-Reactivity Assessment
This compound is a substituted aminophenol derivative with potential applications in various chemical syntheses, including pharmaceuticals and dyes. As with many small molecules introduced into biological systems, understanding its immunogenic potential is paramount. Small molecules like this compound can act as haptens, which are molecules that can elicit an immune response only when attached to a larger carrier protein. This guide provides a comprehensive framework for designing and executing cross-reactivity studies involving this compound and its structural analogs, focusing on in vitro methodologies crucial for preclinical safety assessment.
The core concern with haptens is their ability to sensitize the immune system, leading to hypersensitivity reactions upon subsequent exposure. Furthermore, structural similarities between different haptens can lead to cross-reactivity, where an immune response initiated by one compound is also triggered by a related but distinct molecule. For this compound, potential cross-reactivity with its non-fluorinated counterparts, ortho-aminophenol (o-aminophenol) and para-aminophenol (p-aminophenol), is a significant consideration. These analogs may be present as impurities, metabolites, or co-contaminants, making a thorough understanding of their comparative immunogenicity essential.
This guide will navigate the theoretical underpinnings of hapten-induced immunogenicity and provide detailed, field-proven protocols for assessing the cross-reactivity of this compound. We will explore key in vitro assays, including T-cell proliferation assays, dendritic cell activation assays, and competitive ELISAs, offering a multi-faceted approach to characterizing the immune response to this compound and its analogs.
The Hapten Hypothesis and the Mechanism of Sensitization
Small molecules like this compound are generally not immunogenic on their own. However, their electrophilic nature can allow them to form covalent bonds with endogenous proteins, creating novel antigenic determinants. This process, known as haptenation, is the initiating event in chemical sensitization.
Figure 1: The mechanism of hapten-induced immune sensitization.
The hapten-carrier adduct is recognized as foreign by the immune system and is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). These APCs process the adducted protein and present hapten-modified peptides on their surface via Major Histocompatibility Complex (MHC) molecules to T-cells. This interaction, along with co-stimulatory signals from the APC, leads to the activation and proliferation of hapten-specific T-cells, establishing a state of immunological memory. Upon re-exposure to the same or a structurally similar hapten, these memory T-cells can mount a rapid and robust inflammatory response.
Comparative Analysis: Structural Analogs of Concern
The primary compounds for a cross-reactivity comparison with this compound are its non-fluorinated positional isomers:
| Compound | Structure | Key Differences |
| This compound | Fluorine atom at the 6-position. | |
| o-Aminophenol | No fluorine substitution. Amino and hydroxyl groups are ortho to each other. | |
| p-Aminophenol | No fluorine substitution. Amino and hydroxyl groups are para to each other. |
The presence of the electron-withdrawing fluorine atom in this compound can significantly alter the molecule's electronic properties, reactivity, and metabolic fate compared to its non-fluorinated analogs. These differences may influence its haptenation potential and the specificity of the ensuing immune response.
Experimental Workflow for Assessing Cross-Reactivity
A robust investigation into the cross-reactivity of this compound should employ a battery of in vitro assays that probe different aspects of the immune response. The following workflow provides a structured approach:
Figure 2: A comprehensive experimental workflow for assessing hapten cross-reactivity.
Detailed Experimental Protocols
Dendritic Cell (DC) Activation Assay
Rationale: Dendritic cells are key initiators of the adaptive immune response. Upon encountering an allergen, they mature and upregulate the expression of co-stimulatory molecules like CD86 and adhesion molecules like CD54 (ICAM-1). Measuring the expression of these markers provides a quantitative measure of the sensitizing potential of a compound.
Protocol:
-
Cell Culture:
-
Culture a human monocytic cell line (e.g., THP-1) or generate monocyte-derived dendritic cells (Mo-DCs) from peripheral blood mononuclear cells (PBMCs).
-
Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For Mo-DCs, supplement with GM-CSF and IL-4.
-
-
Compound Exposure:
-
Seed the cells at an appropriate density in a 24-well plate.
-
Prepare stock solutions of this compound, o-aminophenol, and p-aminophenol in a suitable solvent (e.g., DMSO).
-
Expose the cells to a range of concentrations of each compound for 24-48 hours. Include a vehicle control and a positive control (e.g., lipopolysaccharide [LPS]).
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently-labeled antibodies against human CD86 and CD54.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD86 and CD54 expression.
-
Data Presentation:
| Compound | Concentration (µM) | % Viable Cells | CD86 MFI (Fold Change vs. Vehicle) | CD54 MFI (Fold Change vs. Vehicle) |
| This compound | 1 | |||
| 10 | ||||
| 100 | ||||
| o-Aminophenol | 1 | |||
| 10 | ||||
| 100 | ||||
| p-Aminophenol | 1 | |||
| 10 | ||||
| 100 | ||||
| LPS (Positive Control) | 1 µg/mL | |||
| Vehicle Control | - | 1.0 | 1.0 |
T-Cell Proliferation Assay
Rationale: This assay directly measures the ability of a compound to induce the proliferation of T-cells from sensitized individuals or from in vitro primed naive T-cells. Cross-reactivity is assessed by challenging T-cells primed with one compound with the other structural analogs.
Protocol:
-
PBMC Isolation and Priming (for in vitro sensitization):
-
Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs with a sub-optimal concentration of a T-cell mitogen (e.g., phytohemagglutinin) and the priming hapten (e.g., this compound) for 5-7 days.
-
-
T-Cell Proliferation Measurement:
-
Re-stimulate the primed PBMCs with varying concentrations of this compound, o-aminophenol, and p-aminophenol in a 96-well plate.
-
Include a positive control (e.g., anti-CD3/CD28 beads) and a negative control (medium alone).
-
After 3-5 days of incubation, add a proliferation indicator such as [³H]-thymidine or a fluorescent dye (e.g., CFSE) and incubate for an additional 18-24 hours.
-
Measure the incorporation of [³H]-thymidine using a scintillation counter or the dilution of the fluorescent dye by flow cytometry.
-
Data Presentation:
| Priming Antigen | Challenge Antigen | Concentration (µM) | Proliferation Index (Fold Change vs. Unstimulated) |
| This compound | This compound | 1 | |
| 10 | |||
| o-Aminophenol | 1 | ||
| 10 | |||
| p-Aminophenol | 1 | ||
| 10 | |||
| o-Aminophenol | o-Aminophenol | 1 | |
| 10 | |||
| This compound | 1 | ||
| 10 | |||
| p-Aminophenol | p-Aminophenol | 1 | |
| 10 | |||
| This compound | 1 | ||
| 10 |
Competitive ELISA for Antibody Cross-Reactivity
Rationale: To assess the specificity of the humoral (antibody) response, a competitive ELISA can be employed. This assay measures the ability of the free aminophenol analogs to inhibit the binding of antibodies to a plate-bound hapten-protein conjugate.
Protocol:
-
Hapten-Protein Conjugate Synthesis:
-
Synthesize hapten-protein conjugates by reacting this compound, o-aminophenol, and p-aminophenol with a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
-
-
Antibody Generation:
-
Generate polyclonal or monoclonal antibodies against one of the hapten-protein conjugates (e.g., this compound-KLH) in a suitable animal model (e.g., rabbits or mice).
-
-
Competitive ELISA:
-
Coat a 96-well plate with the homologous hapten-protein conjugate (e.g., this compound-BSA).
-
In a separate plate, pre-incubate the anti-hapten antibodies with varying concentrations of the free haptens (this compound, o-aminophenol, and p-aminophenol).
-
Transfer the antibody-hapten mixtures to the coated plate and incubate.
-
Wash the plate and add an enzyme-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance.
-
Data Presentation:
| Coating Antigen | Inhibitor | IC50 (µM) | % Cross-Reactivity |
| This compound-BSA | This compound | 100 | |
| o-Aminophenol | |||
| p-Aminophenol |
-
IC50: The concentration of the inhibitor that causes a 50% reduction in the maximal antibody binding.
-
% Cross-Reactivity: (IC50 of this compound / IC50 of analog) x 100
Interpretation of Results and Concluding Remarks
The collective data from these assays will provide a comprehensive profile of the cross-reactive potential of this compound.
-
Strong cross-reactivity would be indicated by significant T-cell proliferation and dendritic cell activation in response to the analogs in a system primed with this compound, and low IC50 values for the analogs in the competitive ELISA.
-
Weak or no cross-reactivity would be suggested by a minimal response to the analogs in the cellular assays and high IC50 values in the immunoassay.
References
-
PubChem Compound Summary for CID 643562, this compound. National Center for Biotechnology Information. [Link]
- Basketter, D. A., et al. (2002). The local lymph node assay in regulatory context.
- Gerberick, G. F., et al. (2007). A chemical-specific determination of the covalent binding of 2, 4-dinitro-1-chlorobenzene to albumin. Toxicological Sciences, 99(1), 206-216.
- Kimber, I., et al. (2011). The local lymph node assay and skin sensitization: a history.
- Martin, S. F. (2010). T-lymphocyte-mediated immune responses to chemical haptens. The Journal of allergy and clinical immunology, 125(1), 27-35.
-
OECD. (2018). Test No. 442E: In Vitro Skin Sensitisation: Human Cell Line Activation Test (h-CLAT). OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA. [Link]
-
Eurofins. (n.d.). T-Cell Proliferation Assays. [Link]
-
Evotec. (n.d.). Dendritic Cell Activation Assay. [Link]
-
Cloud-Clone Corp. (2015). Principle of Competitive inhibition Enzyme-linked Immunosorbent Assay Kit. [Link]
-
PubChem Compound Summary for CID 7247, o-Aminophenol. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 403, p-Aminophenol. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (2021). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. [Link]
-
European Chemicals Agency. (n.d.). Guidance on information requirements and chemical safety assessment. [Link]
Benchmarking the performance of 2-Amino-6-fluorophenol-derived dyes
An objective comparison of the performance of newly synthesized dyes against established alternatives is crucial for advancing research and development in fields ranging from cellular imaging to drug discovery. This guide provides a comprehensive framework for benchmarking the performance of fluorescent dyes derived from the 2-Amino-6-fluorophenol precursor. We will explore the theoretical advantages conferred by this specific chemical scaffold, compare its predicted performance against a common non-fluorinated alternative, and provide detailed experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate novel fluorophores.
The Rationale for Fluorinated Dyes: A Mechanistic Overview
The performance of a fluorescent dye is dictated by its chemical structure, which governs key properties such as quantum yield (brightness), photostability (resistance to fading), and spectral characteristics (color). The choice of building blocks for synthesizing a new dye is therefore a critical consideration. This compound is a precursor of significant interest due to two key structural features: the ortho-amino-phenol group and the fluorine atom.
The ortho-amino-phenol moiety is a classic scaffold for constructing a variety of heterocyclic dyes, such as oxazines. The electron-donating nature of the amino and hydroxyl groups is fundamental to creating the push-pull electronic system that is characteristic of many fluorophores.
The introduction of fluorine into a dye's structure can have several beneficial effects. Fluorine is the most electronegative element, and its presence can significantly alter the electronic distribution within the molecule. This can lead to:
-
Increased Quantum Yield: By reducing non-radiative decay pathways, such as internal conversion, fluorination can lead to a higher quantum yield and therefore a brighter dye.
-
Enhanced Photostability: The high strength of the carbon-fluorine bond can make the dye molecule more resistant to photochemical degradation, resulting in a longer-lasting signal under illumination.
-
Tuning of Spectral Properties: Fluorine substitution can be used to fine-tune the absorption and emission wavelengths of a dye.
Hypothetical Synthesis and Comparative Structure
To illustrate the potential advantages of a this compound-derived dye, let's consider a hypothetical synthesis of a simple oxazine dye, which we will call "Fluoro-Oxazine-1". This can be compared directly to its non-fluorinated analog, "Oxazine-1," derived from 2-aminophenol.
Caption: Workflow for determining the absorbance and emission maxima of a fluorescent dye.
Determination of Relative Quantum Yield
The quantum yield is a measure of the efficiency of the fluorescence process. It is often determined relative to a known standard.
Protocol:
-
Choose a reference dye with a known quantum yield and similar spectral properties to the test dyes (e.g., Rhodamine 6G).
-
Prepare a series of dilutions of the reference and test dyes in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. It is crucial that the absorbance values are low (< 0.1) to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of each solution.
-
Calculate the quantum yield (Φ) using the following equation: Φtest = Φref * (Itest / Iref) * (Aref / Atest) * (ntest2 / nref2) Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Assessment of Photostability
Photostability measures the dye's resistance to degradation upon exposure to light.
Protocol:
-
Prepare solutions of Fluoro-Oxazine-1 and Oxazine-1 with identical optical densities at their respective λmax abs.
-
Place the solutions in a fluorometer and continuously excite them at their λmax abs with a constant light source.
-
Record the fluorescence intensity at regular intervals over an extended period (e.g., 30-60 minutes).
-
Plot the normalized fluorescence intensity as a function of time. The dye with the slower decay rate is more photostable.
Caption: Experimental workflow for assessing the photostability of fluorescent dyes.
Conclusion
While "this compound-derived dyes" may not be a widely commercialized class of dyes at present, the fundamental principles of fluorophore chemistry suggest that they hold significant promise. The strategic incorporation of fluorine into the dye structure is a well-established method for enhancing quantum yield and photostability. The direct comparison with a non-fluorinated analog, as outlined in this guide, provides a clear and robust framework for evaluating the performance of novel dyes synthesized from this precursor. The provided protocols offer a starting point for researchers to empirically validate these theoretical advantages, paving the way for the development of next-generation fluorescent probes.
References
-
Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer.[Link]
-
Fluorine in Medicinal Chemistry and Chemical Biology. Müller, K., Faeh, C., & Diederich, F. (2007). Angewandte Chemie International Edition, 46(33), 6280-6301.* [Link]
-
A Guide to Recording Fluorescence Quantum Yields. de Mello, J. C. (2014). Advanced Materials, 26(4), 488-490.* [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
